PF-8380
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUDQYHPSNBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649524 | |
| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144035-53-9 | |
| Record name | PF-8380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144035539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-8380 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T582DIM5A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-8380: A Deep Dive into its Mechanism of Action as a Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PF-8380, a potent and well-characterized inhibitor of autotaxin (ATX). We will delve into its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism: Inhibition of Autotaxin and Lysophosphatidic Acid Production
This compound exerts its pharmacological effects through the direct inhibition of autotaxin (ATX), a secreted lysophospholipase D.[1][2] ATX is the primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4] LPA, in turn, signals through a family of G protein-coupled receptors (LPAR1-6) to modulate a wide array of cellular processes, including cell proliferation, migration, survival, and angiogenesis.[3][5][6] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating its downstream signaling cascades.[2] This mechanism has been shown to be effective in various pathological contexts, including inflammation and cancer.[2][7]
Quantitative Pharmacological Data
The potency of this compound as an ATX inhibitor has been quantified in various assays, as summarized in the table below.
| Assay Type | Target | Substrate | IC50 | Reference |
| Isolated Enzyme Assay | Human Autotaxin | Not Specified | 2.8 nM | [1][8][9] |
| Isolated Enzyme Assay | Rat Autotaxin | FS-3 | 1.16 nM | [1] |
| Human Whole Blood Assay | Human Autotaxin | Endogenous | 101 nM | [1][9] |
Signaling Pathway Diagrams
The following diagrams illustrate the autotaxin-LPA signaling pathway and the mechanism of inhibition by this compound, as well as a typical experimental workflow for assessing its effects on cell migration.
Caption: The Autotaxin-LPA Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Cell Migration (Scratch) Assay.
Detailed Experimental Protocols
In Vitro Autotaxin Inhibition Assay (Isolated Enzyme)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified autotaxin.
Materials:
-
Purified recombinant human or rat autotaxin
-
Fluorescent substrate 3 (FS-3) or lysophosphatidylcholine (LPC)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2, MgCl2, and a carrier protein like BSA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the wells.
-
Add the purified autotaxin enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (FS-3 or LPC).
-
Incubate the reaction mixture at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by placing on ice).
-
Measure the fluorescence intensity (for FS-3) or quantify the amount of LPA produced (for LPC) using a suitable method (e.g., LC-MS/MS).
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Human Whole Blood Autotaxin Inhibition Assay
Objective: To determine the IC50 of this compound for autotaxin in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (anticoagulated)
-
This compound stock solution (in DMSO)
-
Incubator at 37°C
-
Method for LPA extraction and quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a serial dilution of this compound.
-
Add the diluted this compound or vehicle control to aliquots of human whole blood.
-
Incubate the samples for a specified time (e.g., 2 hours) at 37°C to allow for endogenous ATX activity.[1]
-
Stop the reaction by placing the samples on ice and immediately process for LPA extraction.
-
Extract lipids from the plasma fraction.
-
Quantify the levels of various LPA species (e.g., C16:0, C18:0, C20:4) using LC-MS/MS.
-
Calculate the percentage of LPA production inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
Cell Migration (Scratch) Assay
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, GL261)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Sterile 200 µL pipette tips
-
Fixation solution (70% ethanol)
-
Staining solution (1% methylene blue)
-
Microscope with a camera
Procedure:
-
Seed the glioblastoma cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a linear "scratch" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh medium containing either a specific concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO).[7][8]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the scratch at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 20-24 hours).
-
At the end of the experiment, fix the cells with 70% ethanol and stain with 1% methylene blue.
-
Quantify the cell migration by measuring the area of the scratch or by counting the number of cells that have migrated into the scratch area in multiple fields of view.[8]
-
Compare the migration in this compound-treated cells to that in control cells.
Downstream Cellular and In Vivo Effects
Inhibition of the ATX-LPA axis by this compound has been shown to have several significant downstream effects:
-
Reduced Akt Phosphorylation: Pre-treatment of glioblastoma cells with this compound attenuates radiation-induced phosphorylation of Akt, a key pro-survival signaling protein.[1][7]
-
Decreased Cell Migration and Invasion: In glioblastoma cell lines, this compound significantly reduces cell migration and invasion, both alone and in combination with radiation.[1][7]
-
Inhibition of Angiogenesis: this compound has been shown to inhibit radiation-induced angiogenesis in vivo.[8]
-
Reduction of Inflammatory Hyperalgesia: In a rat air pouch model of inflammation, oral administration of this compound led to a greater than 95% reduction in LPA levels in both plasma and the inflammatory site, and reduced inflammatory hyperalgesia with efficacy comparable to naproxen.[2][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the PF-8380 Autotaxin Binding Site and Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding mechanism of PF-8380, a potent inhibitor of autotaxin (ATX). It details the specific interactions at the molecular level, summarizes key quantitative data, and provides detailed protocols for relevant experimental assays.
Introduction to Autotaxin and this compound
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in cell proliferation, migration, and survival.[1] It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in various pathological conditions, including cancer, inflammation, and fibrosis, making ATX a significant therapeutic target.[1][2]
This compound is a highly potent and specific small-molecule inhibitor of autotaxin.[3] Structural and functional studies have classified this compound as a Type I inhibitor, meaning it binds to the orthosteric site, occupying both the catalytic active site and the adjacent hydrophobic pocket, thereby mimicking the binding of the natural substrate, LPC.[1]
This compound Binding Site and Molecular Interactions
The crystal structure of rat autotaxin in complex with this compound (PDB ID: 5L0K) provides a detailed view of the binding interactions at a resolution of 2.73 Å.[4] this compound positions itself in a T-shaped pocket within the catalytic domain of autotaxin.[5]
Key Interacting Residues:
The binding of this compound is characterized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the autotaxin active site.
| Interacting Residue | Interaction Type |
| Zinc Ions (Zn²⁺) | Coordination |
| Threonine (Thr209) | Hydrogen Bond |
| Asparagine (Asn230) | Hydrogen Bond |
| Phenylalanine (Phe210) | Hydrophobic |
| Leucine (Leu213) | Hydrophobic |
| Alanine (Ala217) | Hydrophobic |
| Phenylalanine (Phe273) | Hydrophobic |
| Alanine (Ala304) | Hydrophobic |
Note: Residue numbering is based on the rat autotaxin sequence.
The benzoxazolone core of this compound is positioned to interact with the two catalytic zinc ions in the active site, a hallmark of many ATX inhibitors. The piperazine tail extends into the hydrophobic pocket, forming extensive van der Waals interactions with the hydrophobic residues listed above. This dual engagement with both the catalytic and hydrophobic regions accounts for the high potency and competitive nature of this compound.[6]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various assays, demonstrating its high affinity for autotaxin.
| Parameter | Value | Species/Assay Conditions | Reference |
| IC₅₀ | 2.8 nM | Isolated Enzyme Assay | [3] |
| IC₅₀ | 1.16 nM | Rat Autotaxin with FS-3 substrate | [3] |
| IC₅₀ | 1.7 nM | LPC substrate | [6] |
| IC₅₀ | 101 nM | Human Whole Blood | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the this compound-autotaxin interaction are provided below.
Autotaxin Activity Assay using a Fluorogenic Substrate (FS-3)
This assay provides a sensitive and continuous measurement of autotaxin activity.
Principle: The fluorogenic substrate FS-3, an LPC analog, contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by autotaxin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[7][8]
Materials:
-
Recombinant autotaxin enzyme
-
FS-3 substrate (e.g., from Echelon Biosciences)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% Triton X-100)
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. Include wells with vehicle (DMSO) as a control.
-
Add 25 µL of a solution containing recombinant autotaxin to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FS-3 substrate solution to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC₅₀ value.
Autotaxin Activity Assay using the Natural Substrate (LPC) and Choline Oxidase
This assay measures the activity of autotaxin using its physiological substrate, LPC.
Principle: Autotaxin hydrolyzes LPC to LPA and choline. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a suitable substrate (e.g., Amplex Red) to generate a fluorescent or colorimetric signal.[9][10]
Materials:
-
Recombinant autotaxin enzyme
-
Lysophosphatidylcholine (LPC) (e.g., 18:1 LPC)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (as described in 4.1)
-
This compound or other test inhibitors
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Fluorescence or absorbance plate reader
Procedure:
-
Prepare stock solutions and serial dilutions of this compound as described in 4.1.
-
Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate.
-
Prepare a reaction mixture containing choline oxidase, HRP, and Amplex Red in Assay Buffer.
-
Add 25 µL of the reaction mixture to each well.
-
Add 25 µL of a solution containing recombinant autotaxin to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the LPC substrate solution to each well.
-
Measure the fluorescence or absorbance kinetically at 37°C for 30-60 minutes.
-
Calculate the rate of reaction and determine the IC₅₀ value as described in 4.1.
Mandatory Visualizations
ATX-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Autotaxin Inhibitor Screening
Caption: A generalized workflow for the in vitro screening of autotaxin inhibitors.
Logical Relationship of this compound Binding
Caption: Logical diagram illustrating the key components of this compound's binding to autotaxin.
References
- 1. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rcsb.org [rcsb.org]
- 5. Pharmacophoric Site Identification and Inhibitor Design for Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 9. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of PF-8380 in Lysophosphatidic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[1] Its signaling is mediated through a family of G protein-coupled receptors (GPCRs), namely LPA1-6.[2] The dysregulation of LPA signaling has been implicated in the progression of various diseases, such as cancer, fibrosis, and inflammatory disorders.[3][4] A key enzyme responsible for the majority of LPA production in the plasma is autotaxin (ATX), which catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[5] Consequently, the inhibition of autotaxin presents a promising therapeutic strategy for diseases driven by excessive LPA signaling.
This technical guide provides an in-depth overview of PF-8380, a potent and selective inhibitor of autotaxin. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and illustrate the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound, chemically identified as 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one, is a small molecule inhibitor that directly targets the enzymatic activity of autotaxin.[5] By inhibiting autotaxin, this compound effectively blocks the hydrolysis of LPC to LPA, thereby reducing the levels of this signaling lipid in biological systems.[5][6] This inhibition has been demonstrated to have significant effects in both in vitro and in vivo models of inflammation and cancer.[5]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay Conditions | Reference(s) |
| IC50 | 2.8 nM | Human | Isolated enzyme assay | [5][6] |
| IC50 | 101 nM | Human | Whole blood | [3][5] |
| IC50 | 1.16 nM | Rat | Isolated enzyme assay (FS-3 substrate) |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Rats
| Parameter | Value | Dosing | Model | Reference(s) |
| LPA Reduction | >95% | 30 mg/kg (oral) | Rat air pouch model | [5] |
| Mean Clearance | 31 mL/min/kg | 1 mg/kg (intravenous) | Rat | |
| Volume of Distribution | 3.2 L/kg | 1 mg/kg (intravenous) | Rat | |
| Effective Half-life (t1/2) | 1.2 h | 1 mg/kg (intravenous) | Rat | |
| Oral Bioavailability | 43-83% | 1-100 mg/kg (oral) | Rat |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to study its effects on autotaxin activity and LPA-mediated cellular processes.
In Vitro Autotaxin Enzyme Activity Assay (IC50 Determination)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against autotaxin using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound
-
Fluorogenic substrate FS-3 (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only control.
-
Enzyme preparation: Dilute recombinant human autotaxin in Assay Buffer to the desired working concentration.
-
Assay setup: In a 96-well plate, add 25 µL of the this compound dilutions or DMSO control to triplicate wells.
-
Add enzyme: Add 50 µL of the diluted autotaxin solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Prepare a working solution of FS-3 in Assay Buffer. Add 25 µL of the FS-3 solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
Kinetic measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
LPA Extraction and Quantification from Plasma
This protocol outlines a method for extracting and quantifying lysophosphatidic acid from plasma samples.
Materials:
-
Plasma samples
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
Internal standard (e.g., 17:0 LPA)
-
LC-MS/MS system
Procedure:
-
Sample preparation: To 100 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant collection: Carefully collect the supernatant.
-
Lipid extraction: Add 400 µL of chloroform and 100 µL of water to the supernatant. Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collection of lower phase: Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS analysis: Analyze the reconstituted sample using a C18 reverse-phase column and a mass spectrometer operating in negative ion mode. Quantify the different LPA species based on their specific mass-to-charge ratios and retention times relative to the internal standard.
Wound Healing (Scratch) Assay
This protocol details a method to assess the effect of this compound on cell migration.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Sterile 200 µL pipette tips
-
24-well tissue culture plates
-
Microscope with a camera
Procedure:
-
Cell seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce proliferation.
-
Creating the scratch: Use a sterile 200 µL pipette tip to make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh serum-free medium containing different concentrations of this compound or a vehicle control (DMSO) to the respective wells.
-
Image acquisition (T=0): Immediately capture images of the scratch in each well using a microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image acquisition (T=x): Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width. Compare the closure rates between this compound treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: LPA Synthesis and Signaling Pathway.
Caption: Autotaxin Inhibition Assay Workflow.
Caption: Mechanism of Action of this compound.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 6. echelon-inc.com [echelon-inc.com]
PF-8380 as a Chemical Probe for Autotaxin Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-8380, a potent and specific inhibitor of autotaxin (ATX), for its application as a chemical probe in studying the physiological and pathological functions of the autotaxin-lysophosphatidic acid (LPA) signaling axis. This document details the mechanism of action of this compound, presents its key quantitative data in structured tables, provides detailed protocols for relevant in vitro and in vivo experiments, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their investigations.
Introduction to Autotaxin and this compound
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA)[1]. The ATX-LPA signaling pathway is implicated in a wide array of biological processes, including cell proliferation, migration, survival, and angiogenesis[2][3][4]. Dysregulation of this pathway has been linked to various pathological conditions such as cancer, inflammation, and fibrosis[1][2][4].
This compound is a potent and specific small molecule inhibitor of autotaxin[4][5][6]. Its ability to effectively reduce LPA levels both in vitro and in vivo makes it an invaluable chemical probe for elucidating the precise roles of the ATX-LPA axis in health and disease[4][7]. This guide will delve into the technical details of using this compound as a research tool.
Mechanism of Action
This compound directly inhibits the enzymatic activity of autotaxin, thereby blocking the conversion of LPC to LPA[6][8]. By occupying the orthosteric site of the enzyme, this compound mimics the binding of the natural substrate, LPC, and prevents its hydrolysis[9]. This targeted inhibition allows for the specific investigation of ATX-mediated LPA production and its downstream signaling effects.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Substrate | IC50 | Reference |
| Isolated Enzyme Assay | Human Autotaxin | - | 2.8 nM | [4][5][6] |
| Isolated Enzyme Assay | Rat Autotaxin | FS-3 | 1.16 nM | [5][6] |
| Human Whole Blood Assay | Human Autotaxin | Endogenous | 101 nM | [4][5][6] |
Table 2: In Vivo Efficacy of this compound in Rats
| Model | Dosage | Effect | Time Point | Reference |
| Air Pouch Model | 30 mg/kg (oral) | >95% reduction in plasma LPA | 3 hours | [4][5] |
| Air Pouch Model | 30 mg/kg (oral) | >95% reduction in air pouch LPA | 3 hours | [4] |
| Inflammatory Hyperalgesia | 30 mg/kg (oral) | Reduced hyperalgesia | - | [4][5] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route | Reference |
| Mean Clearance | 31 mL/min/kg | Intravenous (1 mg/kg) | [8] |
| Volume of Distribution (steady state) | 3.2 L/kg | Intravenous (1 mg/kg) | [8] |
| Effective Half-life (t1/2) | 1.2 hours | Intravenous (1 mg/kg) | [8] |
| Oral Bioavailability | 43 - 83% | Oral (1 to 100 mg/kg) | [8] |
Signaling Pathway and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the ATX-LPA signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: The Autotaxin-LPA Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for investigating the ATX-LPA axis using this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently employed to characterize the function of autotaxin using this compound.
In Vitro Autotaxin Inhibition Assay (Amplex Red Method)
This assay determines the in vitro potency of this compound by measuring the production of hydrogen peroxide, a byproduct of the choline oxidase-mediated oxidation of choline released from LPC by autotaxin.
Materials:
-
Recombinant human or rat autotaxin
-
Lysophosphatidylcholine (LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in the assay buffer.
-
Add the reaction mixture to each well.
-
Add the recombinant autotaxin enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the LPC substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cells, a process often regulated by the ATX-LPA axis.
Materials:
-
Cell line of interest (e.g., glioblastoma cells like U87-MG or GL261)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Sterile 200 µL pipette tips or a scratcher
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium (serum-free or low-serum to minimize proliferation) containing different concentrations of this compound or a vehicle control (DMSO).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure for each condition relative to the initial scratch area.
-
Compare the wound closure rates between this compound-treated and control groups to determine the effect on cell migration.
In Vivo Rat Air Pouch Model of Inflammation
This model is used to evaluate the in vivo efficacy of this compound in reducing LPA levels at a site of inflammation.
Materials:
-
Male Lewis rats
-
Sterile air
-
Inflammatory agent (e.g., carrageenan)
-
This compound formulated for oral gavage
-
Vehicle control
-
Anesthesia
-
Materials for blood and pouch fluid collection
-
LC-MS/MS for LPA analysis
Procedure:
-
Anesthetize the rats and inject sterile air subcutaneously on the dorsum to create an air pouch.
-
After 2-3 days, inject a second volume of sterile air to maintain the pouch.
-
On day 6, inject the inflammatory agent (e.g., carrageenan) into the pouch to induce an inflammatory response.
-
Administer this compound or vehicle orally to the rats at a predetermined time relative to the inflammatory stimulus.
-
At various time points after dosing, collect blood samples and lavage fluid from the air pouch.
-
Process the samples for LPA extraction.
-
Quantify the levels of different LPA species in plasma and pouch fluid using a validated LC-MS/MS method.
-
Compare the LPA levels in the this compound-treated group to the vehicle-treated group to assess the in vivo inhibition of autotaxin.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of autotaxin. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it an exceptional chemical probe for dissecting the multifaceted roles of the ATX-LPA signaling pathway. This technical guide provides the essential data and methodologies to empower researchers to confidently employ this compound in their studies, ultimately advancing our understanding of ATX-LPA biology and its therapeutic potential.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Harmonization of Lipoprotein(a) Immunoassays Using A Serum Panel Value Assigned with The IFCC-Endorsed Mass Spectrometry-Based Reference Measurement Procedure as A First Step Towards Apolipoprotein Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Investigating the Physiological Role of Autotaxin with PF-8380: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of autotaxin (ATX) and its role in various physiological and pathological processes. It details the use of PF-8380, a potent and specific inhibitor of ATX, as a critical tool for investigating the ATX-lysophosphatidic acid (LPA) signaling axis. This document offers in-depth experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows to support researchers in the fields of pharmacology, cell biology, and drug discovery.
Introduction to Autotaxin and this compound
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[3] The ATX-LPA signaling axis is crucial in a multitude of physiological processes, including embryonic development, wound healing, and lymphocyte trafficking.[4][5][6] However, dysregulation of this pathway has been implicated in a range of pathologies, such as cancer, inflammation, and fibrosis.[1][7][8]
This compound is a potent and selective small molecule inhibitor of autotaxin.[9][10] It has been instrumental as a research tool to elucidate the in vitro and in vivo functions of the ATX-LPA axis.[9] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby allowing for the study of the downstream consequences of blocking this signaling pathway.[11]
The Physiological and Pathophysiological Roles of the Autotaxin-LPA Axis
The ATX-LPA signaling pathway exerts its effects through the binding of LPA to at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[12][13] This interaction triggers a cascade of intracellular signaling events that influence cell proliferation, survival, migration, and differentiation.[14][15]
Key Biological Roles:
-
Cancer: Elevated levels of ATX and LPA are associated with increased tumor growth, metastasis, and resistance to therapy in various cancers, including breast, ovarian, and glioblastoma.[13][16][17] The ATX-LPA axis promotes cancer cell proliferation, invasion, and angiogenesis.[12]
-
Inflammation: ATX and LPA are key players in the inflammatory response.[18] They can modulate the activity of various immune cells and promote the secretion of pro-inflammatory cytokines.[4] Inhibition of ATX has been shown to have anti-inflammatory effects in preclinical models.[9]
-
Fibrosis: The ATX-LPA pathway is a critical driver of fibrosis in multiple organs, including the lungs, liver, and kidneys.[8][19][20] LPA promotes the differentiation of fibroblasts into myofibroblasts, leading to excessive deposition of extracellular matrix.[21]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and in vivo effects.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 2.8 nM | Isolated human recombinant ATX enzyme assay | [9][10] |
| IC50 | 1.16 nM | Rat autotaxin with FS-3 substrate | [10][22] |
| IC50 | 101 nM | Human whole blood assay (2-hour incubation) | [9][10] |
| IC50 | 1.9 nM | In vitro assay with natural LPC substrate | [13] |
| Ki | 1.7 nM | Competitive inhibitor against natural LPC substrates | [13] |
Table 1: In Vitro Potency of this compound
| Animal Model | Dose | Effect | Time Point | Reference |
| Rat | 30 mg/kg (oral) | >95% reduction in plasma LPA | 3 hours | [9][23] |
| Rat | 30 mg/kg (oral) | >95% reduction in air pouch exudate LPA | 3 hours | [9][23] |
| Mouse | 30 mg/kg (intravenous) | Significant decrease in most major plasma LPA species | 10 minutes | |
| Mouse | 120 mg/kg (oral gavage, twice daily for 3 weeks) | No signs of toxicity or weight loss | 3 weeks | [13] |
| Rat | 30 mg/kg (oral) | Reduced inflammatory hyperalgesia, comparable to 30 mg/kg naproxen | Not specified | [9] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the investigation of the ATX-LPA axis with this compound.
Autotaxin Enzyme Activity Assay (Fluorogenic)
This protocol describes a common method to measure ATX activity using a fluorogenic substrate like FS-3.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~485/528 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in Assay Buffer to the desired concentrations.
-
In a 96-well plate, add a defined amount of recombinant ATX to each well.
-
Add the diluted this compound or vehicle control to the wells containing ATX and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the FS-3 substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for a defined period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the ATX activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Human Whole Blood Autotaxin Activity Assay
This ex vivo assay measures the effect of inhibitors on ATX activity in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin or EDTA)
-
This compound
-
LPC (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Incubator (37°C)
-
LC-MS/MS system for LPA analysis
Procedure:
-
Aliquot fresh whole blood into microcentrifuge tubes.
-
Add this compound at various concentrations to the blood samples.
-
Incubate the samples for a specified duration (e.g., 2 hours) at 37°C to allow for inhibitor binding to ATX.
-
Following the pre-incubation, add a known concentration of LPC to initiate the enzymatic reaction.
-
Continue incubation at 37°C for a defined period (e.g., 4-24 hours).
-
Stop the reaction by adding an extraction solvent (e.g., acidic methanol or butanol).
-
Extract the lipids (see Protocol 4.4).
-
Quantify the generated LPA using LC-MS/MS (see Protocol 4.5).
-
Calculate the inhibition of LPA production to determine the IC50 of this compound in whole blood.
Rat Air Pouch Model of Inflammation
This in vivo model is used to assess the anti-inflammatory effects of compounds by measuring their impact on inflammatory mediators in a localized site.[15][24]
Materials:
-
Sprague-Dawley rats
-
Sterile air
-
Carrageenan solution (e.g., 1% in sterile saline)
-
This compound
-
Vehicle for oral administration
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pouch Formation: Anesthetize the rats and inject a volume of sterile air (e.g., 20 ml) subcutaneously into the dorsal region to create an air pouch.
-
Pouch Maintenance: Re-inflate the pouch with a smaller volume of air (e.g., 10 ml) on day 3.
-
Induction of Inflammation: On day 6, inject an inflammatory agent, such as carrageenan solution (e.g., 2 ml of 1% solution), into the air pouch.
-
Compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle orally at a specified time relative to carrageenan injection (e.g., 1 hour prior).
-
Exudate Collection: At a defined time point after carrageenan injection (e.g., 3-24 hours), euthanize the animals and carefully collect the inflammatory exudate from the pouch by washing with a known volume of PBS.
-
Analysis: Centrifuge the exudate to separate the cells from the supernatant. The supernatant can be used for LPA quantification (see Protocols 4.4 and 4.5) and measurement of other inflammatory mediators (e.g., cytokines). The cell pellet can be used for cell counting and differential analysis.
Lipid Extraction from Plasma and Tissues
Accurate quantification of LPA requires efficient extraction from biological matrices.
Materials:
-
Plasma or tissue homogenate
-
Acidified organic solvent (e.g., butanol with 0.1 M HCl, or a chloroform/methanol/HCl mixture)
-
Internal standard (e.g., C17:0-LPA)
-
Centrifuge
Procedure:
-
To a sample of plasma or tissue homogenate, add a known amount of the internal standard.
-
Add the acidified organic solvent to the sample.
-
Vortex vigorously for several minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to separate the organic and aqueous phases.
-
Carefully collect the organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
Quantification of Lysophosphatidic Acid by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of LPA species.[4][12]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 or C8 column
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Typical LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol/acetonitrile mixture with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the different LPA species.
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each LPA species and the internal standard.
Procedure:
-
Inject the reconstituted lipid extract onto the LC column.
-
Separate the different LPA species using the defined chromatographic gradient.
-
Detect and quantify the LPA species using the mass spectrometer in MRM mode.
-
Construct a standard curve using known concentrations of LPA standards.
-
Calculate the concentration of each LPA species in the original sample by normalizing to the internal standard and using the standard curve.
Mandatory Visualizations
Signaling Pathways
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound's effect on ATX activity and LPA levels.
Conclusion
This compound serves as an indispensable tool for the scientific community to dissect the complex roles of the autotaxin-LPA signaling axis. Its high potency and specificity, combined with good oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide are intended to facilitate further research into the physiological and pathological functions of autotaxin and to aid in the development of novel therapeutics targeting this important pathway.
References
- 1. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echelon-inc.com [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting autotaxin impacts disease advance in the SOD1‐G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The six-day-old rat air pouch model of inflammation: characterization of the inflammatory response to carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tosoh.co.jp [tosoh.co.jp]
- 20. selleckchem.com [selleckchem.com]
- 21. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. lcms.cz [lcms.cz]
PF-8380 Target Validation in Specific Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-8380 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space.[1][2] The ATX-LPA signaling axis is a critical pathway implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[3][4][5] Consequently, aberrant ATX-LPA signaling has been linked to the progression of numerous diseases, including inflammation, cancer, fibrosis, and neurological disorders. This technical guide provides a comprehensive overview of the target validation of this compound in various disease models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
This compound: Mechanism of Action and Target Engagement
This compound directly inhibits the lysophospholipase D (lysoPLD) activity of autotaxin, thereby blocking the conversion of lysophosphatidylcholine (LPC) to LPA.[1][3] This reduction in LPA levels modulates the activity of several G-protein coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), and their downstream signaling cascades.[4][5]
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways implicated in various cellular responses.
Quantitative Data on this compound Activity
The potency of this compound has been characterized in various in vitro and in vivo settings. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | Substrate | IC50 | Reference(s) |
| Isolated Enzyme Assay | Autotaxin | Human | - | 2.8 nM | [1][2][6][7][8][9] |
| Isolated Enzyme Assay | Autotaxin | Rat | FS-3 | 1.16 nM | [6][7] |
| Whole Blood Assay | Autotaxin | Human | - | 101 nM | [1][2][6][7][8][9] |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Species | Dose & Route | Key Findings | Reference(s) |
| Inflammatory Hyperalgesia (Air Pouch Model) | Rat | 30 mg/kg, oral | >95% reduction in plasma and air pouch LPA within 3 hours; efficacy comparable to 30 mg/kg naproxen. | [1] |
| Adjuvant-Induced Arthritis | Rat | 10, 30, 100 mg/kg, oral (b.i.d.) | Inhibition of hyperalgesia. | [10] |
| Glioblastoma (Heterotopic Xenograft) | Mouse | 10 mg/kg with radiation | Delayed tumor growth to 7000 mm³ by over 32 days compared to 11.2 days in untreated mice. | [11] |
| Glioblastoma (in vitro) | Human (U87-MG), Mouse (GL261) | 1 µM | Decreased clonogenic survival, migration, and invasion when combined with radiation. | [6][11] |
| Neuroinflammation (Endotoxemia Model) | Mouse | 30 mg/kg, i.p. | Attenuated LPS-induced expression of pro-inflammatory cytokines in the brain. | [12][13] |
| Amyotrophic Lateral Sclerosis (SOD1-G93A model) | Mouse | Chronic oral administration | Delayed motor neuron loss, motor deterioration, and prolonged lifespan. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of target validation studies. The following sections provide protocols for key experiments cited in the literature for this compound.
In Vitro Cell Migration (Wound Healing/Scratch Assay)
This assay is used to assess the effect of this compound on cancer cell migration, a key process in tumor metastasis.[11]
Materials:
-
Glioblastoma cell lines (e.g., GL261, U87-MG)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound (1 µM in DMSO)
-
DMSO (vehicle control)
-
Irradiation source (e.g., X-ray)
-
70% ethanol
-
1% methylene blue solution
Protocol:
-
Plate cells (e.g., GL261 or U87-MG) in triplicate in 6-well plates and grow to approximately 70% confluence.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells once with PBS to remove detached cells.
-
Treat the cells with 1 µM this compound or DMSO (vehicle control) for 45 minutes.
-
Irradiate the cells with 4 Gy.
-
Incubate the plates at 37°C in 5% CO₂ and monitor for cell migration into the scratch area for 20-24 hours.
-
Fix the cells with 70% ethanol.
-
Stain the cells with 1% methylene blue.
-
Quantify cell migration by counting the number of cells that have moved into the scratched area in multiple randomly selected fields of view.
In Vivo Glioblastoma Tumor Growth Model
This protocol evaluates the efficacy of this compound as a radiosensitizer in a mouse model of glioblastoma.[11]
Materials:
-
Nu/Nu mice
-
GL261 glioblastoma cells (1 x 10⁶ cells per injection)
-
This compound (10 mg/kg)
-
Vehicle for oral administration
-
Irradiation source
Protocol:
-
Inject 1 x 10⁶ GL261 cells subcutaneously into the right flank of Nu/Nu mice.
-
Once tumors become palpable, randomize the mice into four treatment groups:
-
Untreated control
-
This compound alone (10 mg/kg)
-
Irradiation alone (e.g., five fractions of 2 Gy)
-
This compound (10 mg/kg) in combination with irradiation
-
-
Administer this compound or vehicle according to the study design.
-
Deliver irradiation to the tumor site as per the established protocol.
-
Measure tumor volume regularly (e.g., every other day).
-
Monitor the time for tumors in each group to reach a predetermined volume (e.g., 7000 mm³).
-
Perform statistical analysis to compare tumor growth delay between the treatment groups.
Experimental Workflow for In Vivo Glioblastoma Study
The following diagram outlines the key steps in the in vivo glioblastoma radiosensitization experiment.
Conclusion
The collective evidence from in vitro and in vivo studies strongly validates autotaxin as a therapeutic target in a range of diseases. This compound has proven to be a valuable tool compound for elucidating the role of the ATX-LPA signaling axis in these pathologies. Its potent and specific inhibition of autotaxin, leading to a significant reduction in LPA levels, has demonstrated therapeutic potential in models of inflammation, cancer, and neurodegeneration. The data and protocols presented in this guide provide a solid foundation for further research and development of autotaxin inhibitors for clinical applications.
References
- 1. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. PF 8380 | CAS 1144035-53-9 | PF8380 | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting autotaxin impacts disease advance in the SOD1‐G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
PF-8380: A Potent Autotaxin Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of PF-8380, a potent and selective inhibitor of the enzyme autotaxin (ATX). Detailed experimental protocols for key assays are provided to facilitate its use in preclinical research settings.
Chemical Structure and Properties
This compound is a small molecule inhibitor of autotaxin. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3,5-dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate | [1] |
| CAS Number | 1144035-53-9 | [1] |
| Chemical Formula | C₂₂H₂₁Cl₂N₃O₅ | [1] |
| Molecular Weight | 478.33 g/mol | [1] |
| SMILES | O=C(N1CCN(CCC(C2=CC=C3NC(OC3=C2)=O)=O)CC1)OCC4=CC(Cl)=CC(Cl)=C4 | [1] |
| InChI Key | JMSUDQYHPSNBSN-UHFFFAOYSA-N | [1] |
| Appearance | Solid powder | [1] |
| Solubility | DMSO: ≥ 5.2 mg/mL (10.10 mM) | [2] |
| Storage | Store at -20°C | [3] |
Pharmacological Properties
This compound is a highly potent inhibitor of autotaxin, the enzyme responsible for the synthesis of lysophosphatidic acid (LPA). Its inhibitory activity has been characterized in various assays.
Table 2: Pharmacological Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 2.8 nM | Isolated enzyme assay | [4][5] |
| IC₅₀ | 1.16 nM | Rat autotaxin with FS-3 substrate | [4][6] |
| IC₅₀ | 101 nM | Human whole blood | [4][5] |
| Oral Bioavailability | Moderate (43-83% in rats) | In vivo rat studies | [4] |
| In Vivo Efficacy | >95% reduction of LPA in plasma and inflammatory site at 30 mg/kg in a rat air pouch model | Rat air pouch model of inflammation | [5] |
Signaling Pathway
This compound exerts its biological effects by inhibiting autotaxin, a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA, a bioactive lipid, then binds to a family of G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades, including the PI3K/Akt pathway. This pathway is crucial for cell survival, proliferation, and migration. By inhibiting autotaxin, this compound effectively reduces the production of LPA, thereby attenuating these downstream signaling events.[1][4]
Caption: this compound inhibits autotaxin, blocking LPA production and downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
In Vitro Autotaxin Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of autotaxin using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin
-
FS-3 (fluorogenic autotaxin substrate)[7]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include wells with assay buffer and DMSO as controls.
-
Add 25 µL of recombinant autotaxin solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of FS-3 substrate to each well.
-
Immediately measure the fluorescence (Excitation: 485 nm, Emission: 530 nm) kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value using a suitable software.
Caption: Workflow for the in vitro autotaxin inhibition assay.
Cell Migration (Wound Healing) Scratch Assay
This assay assesses the effect of this compound on the migratory capacity of cells in culture.
Materials:
-
Cell line of interest (e.g., glioblastoma cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow until they form a confluent monolayer.[1]
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[1][6]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (DMSO).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.
Caption: Workflow for the cell migration (wound healing) scratch assay.
In Vivo Rat Air Pouch Model of Inflammation
This model is used to evaluate the anti-inflammatory effects of this compound in vivo.
Materials:
-
Male Lewis rats (or other suitable strain)
-
Sterile air
-
Carrageenan solution (e.g., 1% in sterile saline)
-
This compound formulation for oral gavage
-
Anesthesia
-
Heparinized tubes for blood collection
-
PBS for pouch lavage
Procedure:
-
Air Pouch Formation: Anesthetize the rats and inject 20 mL of sterile air subcutaneously on the back to form an air pouch.[8]
-
Repeat the air injection (10 mL) on day 3 to maintain the pouch.
-
Induction of Inflammation: On day 6, inject 2 mL of 1% carrageenan solution into the air pouch to induce an inflammatory response.[9][10]
-
Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle control orally at a specified time before or after carrageenan injection.[5]
-
Sample Collection: At a designated time point (e.g., 4 hours post-carrageenan), euthanize the animals and collect blood via cardiac puncture into heparinized tubes.
-
Inject 5 mL of PBS into the air pouch, gently massage, and then aspirate the pouch exudate.
-
Analysis:
-
Measure the volume of the exudate.
-
Centrifuge the exudate to pellet the cells and determine the total and differential leukocyte counts.
-
Process plasma and pouch fluid for the measurement of LPA levels by LC-MS/MS.[11]
-
Caption: Workflow for the in vivo rat air pouch model of inflammation.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the autotaxin-LPA signaling axis in various physiological and pathological processes. Its high potency and oral bioavailability make it suitable for both in vitro and in vivo preclinical studies. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their investigations into inflammation, cancer biology, and other LPA-driven pathologies.
References
- 1. clyte.tech [clyte.tech]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Commercial availability and suppliers of PF-8380
For research use only. Not for use in humans.
This technical guide provides an in-depth overview of PF-8380, a potent and orally bioavailable inhibitor of autotaxin (ATX). This document is intended for researchers, scientists, and drug development professionals interested in the experimental application of this compound.
Introduction
This compound is a small molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] LPA is a signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and angiogenesis.[1][2][3] By inhibiting ATX, this compound effectively reduces LPA levels both in plasma and at sites of inflammation, making it a valuable tool for studying the roles of the ATX-LPA signaling axis in various diseases.[2][4][5]
Commercial Availability and Suppliers
This compound is available for research purposes from several chemical suppliers. The following table lists some of the known suppliers. Please note that this list is not exhaustive and availability may vary.
| Supplier | Catalog Number | Purity | Notes |
| MedchemExpress | HY-13344 | >98% | Also available as hydrochloride salt (HY-13344A).[6] |
| Selleck Chemicals | S7715 | >98% | |
| Tocris Bioscience | 4078 | >98% | |
| Echelon Biosciences | L-7100 | >95% | |
| MilliporeSigma | 18951210MG | 95% by HPLC | Sold under the Calbiochem™ brand.[7] |
| Axon Medchem | 3442 | 98% | |
| Interprise USA | 12018 | ≥95% | |
| MedKoo Biosciences | 503216 | >98% |
Mechanism of Action
This compound is a potent inhibitor of the lysophospholipase D (lysoPLD) activity of autotaxin.[8][9] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[8][9] LPA then acts on a family of G protein-coupled receptors (LPAR1-6) to elicit a variety of cellular responses.[1][3] this compound occupies the orthosteric site of ATX, mimicking the binding of the LPC substrate, thereby competitively inhibiting the enzyme.[10] This leads to a reduction in LPA production and subsequent downstream signaling.[11]
Quantitative Data
The following tables summarize the key quantitative data for this compound reported in the literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Condition | Reference |
| IC₅₀ | 2.8 nM | Isolated enzyme assay | [1][2][4][5][8][9][12][13][14][15] |
| IC₅₀ | 101 nM | Human whole blood | [1][2][4][5][8][9][12][13][14][15] |
| IC₅₀ | 1.16 nM | Rat autotaxin with FS-3 substrate | [8][9][12] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Dosing | Reference |
| Mean Clearance | 31 mL/min/kg | 1 mg/kg IV | [8][9] |
| Volume of Distribution (Vdss) | 3.2 L/kg | 1 mg/kg IV | [8][9] |
| Effective Half-life (t₁/₂) | 1.2 h | 1 mg/kg IV | [8][9] |
| Oral Bioavailability | 43 - 83% | 1 to 100 mg/kg | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, as described in published studies.
Cell Migration (Wound Healing/Scratch Assay)
This protocol is adapted from studies on glioblastoma cell lines.[11][12]
Methodology:
-
Cell Plating: Plate mouse GL261 or human U87-MG glioblastoma cells in triplicate onto 6 cm plates and allow them to grow to approximately 70% confluence.[11][12]
-
Scratch Creation: Create a scratch in the semi-confluent cell layer using a sterile 200 µL pipette tip. Wash the plates once with PBS to remove non-adherent cells and debris.[11][12]
-
Treatment: For radiosensitization studies, treat the cells with 1 µM this compound or DMSO (vehicle control) for 45 minutes prior to irradiation with 4 Gy.[11][12]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere and monitor for cell migration over 20–24 hours.[11][12]
-
Staining and Quantification: Fix the cells with 70% ethanol and stain with 1% methylene blue. To quantify migration, count the cells in three randomly selected high-power fields within the scratched area and normalize for the surrounding cell density.[11][12]
In Vivo Inhibition of LPA Levels in a Rat Air Pouch Model
This protocol is based on a study evaluating the in vivo efficacy of this compound.[2][13][15]
Methodology:
-
Model Induction: Utilize a rat air pouch model of inflammation.
-
Dosing: Orally administer this compound at doses ranging from 1 to 100 mg/kg.[12] A 30 mg/kg oral dose has been shown to provide a greater than 95% reduction in both plasma and air pouch LPA levels within 3 hours.[2][13][15]
-
Sample Collection: Collect plasma and inflammatory site tissue samples at various time points post-administration.
-
LPA Measurement: Measure LPA levels in the collected samples.
-
Pharmacodynamic Analysis: Correlate the inhibition of plasma autotaxin activity with the inhibition of autotaxin at the site of inflammation and in ex vivo whole blood.[2]
Clonogenic Survival Assay
This assay is used to assess the effect of this compound on the reproductive viability of cells following irradiation.[8][9][11]
Methodology:
-
Cell Treatment: Pre-treat glioblastoma (e.g., GL261, U87-MG) or endothelial cells with 1 µM this compound.[8][9]
-
Irradiation: Irradiate the cells with varying doses of radiation (e.g., 2, 4, 6 Gy).[11]
-
Colony Formation: Plate the cells at a low density and allow them to form colonies over a period of time.
-
Analysis: Stain the colonies and count those containing at least 50 cells. The surviving fraction is calculated relative to non-irradiated controls. Studies have shown that pre-treatment with this compound leads to a significant decrease in cell survival relative to cells treated with radiation alone.[11]
In Vivo Applications and Effects
This compound has been utilized in various in vivo models to investigate the role of the ATX-LPA axis.
-
Anti-inflammatory Effects: Oral administration of 30 mg/kg this compound has been shown to reduce inflammatory hyperalgesia in a rat air pouch model, with efficacy comparable to 30 mg/kg naproxen.[2][15]
-
Radiosensitization of Glioblastoma: In murine models of glioblastoma, pre-treatment with this compound prior to irradiation inhibited radiation-induced angiogenesis of tumor vascular endothelial cells and delayed the progression of glioma tumor growth.[11][12] Specifically, the combination of 10 mg/kg this compound with fractionated radiation (five fractions of 2 Gy) significantly delayed tumor growth.[11]
-
Cardiomyopathy and Fibrosis: this compound has been shown to decrease high-fat diet-induced cardiac hypertrophy, dysfunction, and inflammatory responses in obese mice.[3][10] It has also been found to attenuate bleomycin-induced pulmonary fibrosis.[10]
Conclusion
This compound is a well-characterized, potent, and orally bioavailable inhibitor of autotaxin. Its ability to effectively reduce LPA levels in both in vitro and in vivo settings makes it an indispensable tool for researchers investigating the multifaceted roles of the ATX-LPA signaling pathway in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of studies utilizing this inhibitor.
References
- 1. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bio-techne.com [bio-techne.com]
- 5. SmallMolecules.com | this compound (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MilliporeSigma Calbiochem Autotaxin Inhibitor III, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medkoo.com [medkoo.com]
- 14. interpriseusa.com [interpriseusa.com]
- 15. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-8380: A Technical Guide for Investigating LPA-Mediated Signaling in Cancer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PF-8380, a potent and selective inhibitor of autotaxin (ATX), for studying lysophosphatidic acid (LPA)-mediated signaling in cancer. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows to facilitate its effective use in research and drug development.
Introduction to the Autotaxin-LPA Signaling Axis in Cancer
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis plays a pivotal role in various physiological and pathological processes, including cancer development and progression.[1] Autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator LPA.[1][2] LPA then activates at least six G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1][3][4]
In the context of cancer, elevated expression of ATX and aberrant LPA signaling are associated with tumor growth, invasion, metastasis, and resistance to therapy.[3][5][6] The ATX-LPA axis is implicated in a variety of malignancies, including glioblastoma, breast cancer, lung cancer, and ovarian cancer.[7][8][9] Consequently, targeting this pathway with specific inhibitors has emerged as a promising therapeutic strategy.[5][10]
This compound: A Potent Autotaxin Inhibitor
This compound is a potent and orally bioavailable small molecule inhibitor of autotaxin.[2][11][12][13] By directly inhibiting the enzymatic activity of ATX, this compound effectively reduces the production of LPA, thereby modulating its downstream signaling effects.[2][14] This makes this compound a valuable tool for elucidating the role of the ATX-LPA axis in cancer biology and for exploring its therapeutic potential.
Mechanism of Action
This compound acts as a competitive inhibitor of autotaxin, binding to the active site of the enzyme and preventing the hydrolysis of its substrate, LPC.[8] This leads to a significant reduction in LPA levels both in plasma and at local sites of inflammation or tumor microenvironments.[2][14]
Quantitative Data for this compound
This section summarizes the key quantitative data for this compound, providing a basis for experimental design and interpretation.
In Vitro Potency
| Parameter | Value | Condition | Reference(s) |
| IC50 | 2.8 nM | Isolated enzyme assay | [2][11][12][14][15][16][17] |
| IC50 | 101 nM | Human whole blood | [2][11][12][14][15][16][17] |
| IC50 | 1.16 nM | Rat autotaxin (with FS-3 substrate) | [15][16] |
| IC50 | 307 nM | Rat whole blood | [18] |
In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Species | Dosing | Reference(s) |
| Oral Bioavailability | 43-83% | Rat | 1-100 mg/kg | [15][16] |
| t1/2 (effective) | 1.2 h | Rat | 1 mg/kg (IV) | [15][16] |
| Clearance | 31 mL/min/kg | Rat | 1 mg/kg (IV) | [15][16] |
| Volume of Distribution (steady state) | 3.2 L/kg | Rat | 1 mg/kg (IV) | [15][16] |
| LPA Reduction (plasma & inflammatory site) | >95% within 3h | Rat | 30 mg/kg (oral) | [2][12][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study LPA-mediated signaling in cancer.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines (e.g., GL261, U87-MG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (dissolved in DMSO)
-
Sterile 200 µL pipette tips
-
70% ethanol
-
1% methylene blue
-
Microscope with imaging capabilities
Protocol:
-
Seed cells in a multi-well plate and grow to a semi-confluent monolayer.
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells once with PBS to remove detached cells and debris.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for 45 minutes.[7]
-
If studying radiosensitization, irradiate the cells with the desired dose (e.g., 4 Gy).[7]
-
Incubate the plates at 37°C in a 5% CO2 incubator and monitor cell migration into the scratched area over 20-24 hours.[7]
-
Fix the cells with 70% ethanol and stain with 1% methylene blue.[7]
-
Quantify cell migration by counting the number of cells that have moved into the scratched area in multiple randomly selected high-power fields (HPFs). Normalize the cell count to the density of the surrounding cell monolayer.[7][19]
Cell Invasion Assay (Transwell Assay)
This assay evaluates the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., GL261, U87-MG)
-
Transwell inserts with 8 µm pore size
-
Serum-free medium
-
Complete medium (containing chemoattractant, e.g., fetal bovine serum)
-
This compound (dissolved in DMSO)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Add complete medium to the lower chamber of the transwell plate.
-
Add cancer cells suspended in serum-free medium to the upper chamber of the transwell insert.
-
Treat the cells in the upper chamber with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for 45 minutes.[7]
-
If studying radiosensitization, irradiate the cells with the desired dose (e.g., 4 Gy).[7]
-
Incubate the plate for 48 hours to allow for cell invasion through the porous membrane.[7]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained, invaded cells in multiple randomly selected high-power fields (HPFs) to quantify invasion.[7]
In Vivo Tumor Growth and Angiogenesis Studies
These studies assess the in vivo efficacy of this compound on tumor progression and neovascularization.
Materials:
-
Immunocompromised mice (e.g., Nu/Nu mice)
-
Cancer cell line (e.g., GL261)
-
This compound formulation for oral gavage (e.g., dissolved in hydroxyl methyl cellulose)
-
Vehicle control
-
Calipers for tumor measurement
-
Irradiation equipment (if studying radiosensitization)
Protocol:
-
Inject cancer cells subcutaneously into the flank of the mice.[7]
-
Once tumors become palpable, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, irradiation alone, this compound + irradiation).[7]
-
Administer this compound orally at the desired dose (e.g., 10 mg/kg) at the specified frequency.[7]
-
For radiosensitization studies, administer this compound 45 minutes before each radiation treatment.[7]
-
Measure tumor volume regularly using calipers.
-
For angiogenesis studies, a dorsal skinfold window chamber model can be utilized to visualize and quantify tumor-associated vascularity.[7]
-
At the end of the study, sacrifice the mice and collect tumors and/or other tissues for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing the ATX-LPA Signaling Pathway in Cancer
The following diagram illustrates the central role of the ATX-LPA axis in promoting cancer cell proliferation, survival, and migration, and highlights the point of intervention for this compound.
Conclusion
This compound is a powerful and specific pharmacological tool for investigating the complex role of the ATX-LPA signaling axis in cancer. Its potent inhibitory activity, coupled with its oral bioavailability, makes it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively design and execute experiments aimed at further unraveling the mechanisms of LPA signaling in cancer and evaluating the therapeutic potential of ATX inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin Implication in Cancer Metastasis and Autoimunne Disorders: Functional Implication of Binding Autotaxin to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]
- 11. SmallMolecules.com | this compound (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 12. medkoo.com [medkoo.com]
- 13. This compound - Chemietek [chemietek.com]
- 14. bio-techne.com [bio-techne.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 18. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
PF-8380: A Potent Autotaxin Inhibitor for Attenuating Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying pathology in a spectrum of neurological disorders, driving disease progression and exacerbating neuronal damage. A key signaling pathway implicated in this process is the autotaxin-lysophosphatidic acid (ATX-LPA) axis. PF-8380, a potent and specific inhibitor of autotaxin, has emerged as a promising therapeutic agent to quell neuroinflammatory responses. This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of this compound in mitigating neuroinflammation. We delve into its mechanism of action, present key quantitative data from in vitro and in vivo studies, detail experimental methodologies, and visualize the intricate signaling pathways and experimental workflows.
Introduction to this compound and the Autotaxin-LPA Axis
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid. LPA exerts its pleiotropic effects through a family of G protein-coupled receptors (LPARs), influencing a wide array of cellular processes, including cell proliferation, migration, and cytokine secretion. In the central nervous system (CNS), aberrant upregulation of the ATX-LPA signaling axis is associated with the pathogenesis of several neuroinflammatory and neurodegenerative diseases.
This compound is a potent, orally bioavailable small molecule inhibitor of autotaxin, with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood. By inhibiting ATX, this compound effectively reduces the production of LPA, thereby dampening the downstream inflammatory signaling cascades. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier, making it a viable candidate for treating neurological disorders.
Mechanism of Action and Key Signaling Pathways
This compound exerts its anti-neuroinflammatory effects by targeting the production of LPA, a key mediator of inflammation. In the context of neuroinflammation, particularly as modeled by lipopolysaccharide (LPS) stimulation, the ATX-LPA axis intersects with critical inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.
LPS, a component of the outer membrane of Gram-negative bacteria, activates TLR4 on microglia, the resident immune cells of the CNS. This activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines. The ATX-LPA axis can amplify this response. This compound, by inhibiting ATX, curtails the production of LPA, leading to a reduction in the activation of downstream signaling molecules and transcription factors responsible for the expression of inflammatory genes.
Specifically, this compound has been shown to attenuate the LPS-induced phosphorylation of key transcription factors such as STAT1, p65 (a subunit of NF-κB), and c-Jun. This indicates that the anti-inflammatory effects of this compound are mediated, at least in part, through the modulation of these critical regulatory proteins. Furthermore, evidence suggests that the ATX-LPA axis may preferentially modulate the TLR4-dependent TRIF (TIR-domain-containing adapter-inducing interferon-β) axis, which is involved in the production of certain chemokines.
Quantitative Data on the Effects of this compound
In Vitro Studies in BV-2 Microglia
The murine microglial cell line, BV-2, is a widely used model to study neuroinflammatory responses. Treatment of LPS-stimulated BV-2 cells with this compound has been shown to significantly attenuate the production and secretion of pro-inflammatory mediators.
| Mediator | Treatment | Concentration | Time (h) | % Reduction (vs. LPS control) | Reference |
| Cytokines | |||||
| TNF-α | This compound | 10 µM | 8 | Significant | |
| TNF-α | This compound | 10 µM | 24 | Significant | |
| IL-6 | This compound | 10 µM | 8 | Significant | |
| IL-6 | This compound | 10 µM | 24 | Significant | |
| IL-1β | This compound | 10 µM | 24 | Significant | |
| Chemokines | |||||
| CXCL10 | This compound | 1 µM, 10 µM | 8, 24 | Significant | |
| CXCL2 | This compound | 1 µM, 10 µM | 8, 24 | Significant | |
| CCL5 | This compound | 1 µM, 10 µM | 8, 24 | Significant | |
| Other Inflammatory Markers | |||||
| Nitric Oxide (NO) | This compound | 1 µM, 10 µM | 24 | Significant | |
| TLR4 Protein | This compound | 10 µM | 24 | Significant | |
| COX-2 Protein | This compound | 10 µM | 24 | Significant |
In Vivo Studies in a Mouse Endotoxemia Model
To investigate the effects of this compound in a systemic inflammation model with neuroinflammatory consequences, mice were co-injected with LPS and this compound.
| Parameter | Tissue | Treatment | % Reduction (vs. LPS control) | Reference |
| Brain mRNA Expression | ||||
| iNOS | Brain | This compound (30 mg/kg) | Significant | |
| TNF-α | Brain | This compound (30 mg/kg) | Significant | |
| IL-1β | Brain | This compound (30 mg/kg) | Significant | |
| IL-6 | Brain | This compound (30 mg/kg) | Significant | |
| CXCL2 | Brain | This compound (30 mg/kg) | Significant | |
| Brain Protein Expression | ||||
| TLR4 | Brain | This compound (30 mg/kg) | Significant | |
| Iba1 (microglia marker) | Brain | This compound (30 mg/kg) | Significant | |
| GFAP (astrocyte marker) | Brain | This compound (30 mg/kg) | Significant | |
| COX-2 | Brain | This compound (30 mg/kg) | Significant | |
| Systemic Cytokine Levels | ||||
| TNF-α | Serum | This compound (30 mg/kg) | Significant | |
| IL-6 | Serum | This compound (30 mg/kg) | Significant | |
| IL-1β | Serum | This compound (30 mg/kg) | Significant |
Detailed Experimental Protocols
In Vitro Microglia Activation Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells.
Methodology:
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle (DMSO). Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 20 ng/mL to induce an inflammatory response. A non-stimulated control group (vehicle only) and an LPS-only control group are included.
-
Incubation: The plates are incubated for specified time points (e.g., 8 and 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
Cytokine and Chemokine Measurement: The concentrations of cytokines (TNF-α, IL-6, IL-1β) and chemokines (CXCL10, CXCL2, CCL5) in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Nitric oxide production is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of inflammatory markers such as TLR4 and COX-2, and the phosphorylation status of transcription factors like STAT1, p65, and c-Jun.
In Vivo Mouse Endotoxemia Model
Objective: To evaluate the anti-neuroinflammatory efficacy of this compound in a mouse model of systemic inflammation.
Methodology:
-
Animals: Adult male C57BL/6J mice are used for the experiments. Animals are housed under standard laboratory conditions with ad libitum access to food and water. All procedures are performed in accordance with institutional animal care and use guidelines.
-
Treatment Groups: Mice are randomly assigned to the following treatment groups:
-
Vehicle control (DMSO)
-
LPS (5 mg/kg body weight) + Vehicle
-
LPS (5 mg/kg) + this compound (30 mg/kg body weight)
-
-
Administration: LPS and this compound (or vehicle) are co-administered via intraperitoneal (i.p.) injection.
-
Tissue Collection: At 24 hours post-injection, mice are euthanized. Blood is collected via cardiac puncture for serum preparation. Brains are harvested, with one hemisphere snap-frozen for RNA and protein analysis, and the other fixed for immunohistochemistry.
-
RNA Analysis: Total RNA is extracted from brain tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory genes (iNOS, TNF-α, IL-1β, IL-6, CXCL2).
-
Protein Analysis: Brain tissue homogenates are used for Western blot analysis to determine the protein levels of TLR4, Iba1, GFAP, and COX-2. Serum cytokine levels (TNF-α, IL-6, IL-1β) are measured by ELISA.
-
Immunohistochemistry: Fixed brain sections are stained for markers of microglial and astrocyte activation (Iba1 and GFAP, respectively) to visualize the extent of neuroinflammation.
Conclusion and Future Directions
The presented data strongly support the therapeutic potential of this compound in neuroinflammatory disorders. By potently and specifically inhibiting autotaxin, this compound effectively reduces the levels of the pro-inflammatory lipid mediator LPA, leading to a significant attenuation of neuroinflammatory responses in both in vitro and in vivo models. The ability of this compound to modulate key inflammatory signaling pathways and reduce the expression of a broad range of inflammatory mediators highlights its promise as a novel therapeutic agent.
Further research is warranted to explore the efficacy of this compound in chronic models of neurodegenerative diseases where neuroinflammation plays a pivotal role, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Investigating the long-term safety and efficacy of this compound in these models will be crucial for its translation into clinical applications. While this compound itself is not currently in clinical trials, other ATX inhibitors have progressed to this stage, underscoring the therapeutic tractability of this target. The continued exploration of ATX inhibitors like this compound offers a promising avenue for the development of new treatments for debilitating neuroinflammatory disorders.
Methodological & Application
Application Notes and Protocols for PF-8380 in Autotaxin (ATX) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1] It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (LPC).[2][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[1][3] Consequently, ATX has emerged as a significant therapeutic target.
PF-8380 is a potent and selective inhibitor of ATX.[2][4][5][6][7] This document provides detailed application notes and protocols for conducting in vitro assays to characterize the inhibitory activity of this compound against autotaxin.
Quantitative Data Summary
The inhibitory potency of this compound against autotaxin has been determined in various in vitro assay formats. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Assay Type | Enzyme Source | Substrate | This compound IC50 | Reference |
| Isolated Enzyme Assay | Purified Enzyme | Not Specified | 2.8 nM | [2][4][5][6][7] |
| Isolated Enzyme Assay | Rat Autotaxin | FS-3 | 1.16 nM | [2][4] |
| Human Whole Blood Assay | Human Whole Blood | Endogenous | 101 nM | [2][4][5][6] |
Signaling Pathway
The ATX-LPA signaling pathway is initiated by the enzymatic activity of ATX on its substrate, LPC. The product, LPA, then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6), on the cell surface. This binding activates downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which in turn regulate various cellular responses such as proliferation, survival, and migration.
Caption: The Autotaxin-LPA Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section details the methodology for a common in vitro assay to determine the inhibitory effect of this compound on ATX activity using a fluorogenic substrate.
Protocol 1: Fluorogenic In Vitro Assay for ATX Inhibition using FS-3 Substrate
This protocol is based on the principle that the fluorogenic substrate, FS-3, a lysophosphatidylcholine (LPC) analog, is cleaved by ATX, releasing a fluorophore from a quencher and resulting in a measurable increase in fluorescence.
Materials and Reagents:
-
Recombinant human or rat Autotaxin (ATX)
-
This compound
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
DMSO (for dissolving this compound)
-
96-well black microplates
-
Fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of FS-3 in a suitable solvent as per the manufacturer's instructions.
-
Dilute the recombinant ATX enzyme in assay buffer to the desired working concentration. The final concentration in the assay will typically be in the low nanomolar range.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤1%).
-
To the wells of a 96-well black microplate, add the following in triplicate:
-
Assay Buffer (for blank wells)
-
ATX enzyme + Assay Buffer (for control wells, no inhibitor)
-
ATX enzyme + this compound dilutions
-
-
The final volume in each well before adding the substrate should be consistent (e.g., 50 µL).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the FS-3 substrate to all wells to initiate the enzymatic reaction. The final concentration of FS-3 should be at or below its Km value for ATX to ensure sensitivity to competitive inhibitors.
-
The final reaction volume is typically 100 µL.
-
-
Measurement of Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength is typically around 485 nm and the emission wavelength is around 530 nm.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the rate of the enzymatic reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (no enzyme) from all other rates.
-
Normalize the data by expressing the inhibited rates as a percentage of the uninhibited control (enzyme only).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro ATX inhibition assay.
Caption: Workflow for the In Vitro Autotaxin Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. echelon-inc.com [echelon-inc.com]
- 3. Autotaxin/Lysopholipase D and Lysophosphatidic Acid Regulate Murine Hemostasis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of autotaxin/lysophospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
Determining the IC50 of PF-8380 in a Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of PF-8380, a potent autotaxin (ATX) inhibitor, in a cell-based assay. The provided protocols are designed to be adaptable for various cancer cell lines, with a particular focus on glioblastoma, where this compound has shown significant effects. This guide includes a detailed methodology for the CellTiter-Glo® Luminescent Cell Viability Assay, data analysis procedures, and a summary of expected quantitative data. Additionally, signaling pathway and experimental workflow diagrams are provided to enhance understanding.
Introduction
This compound is a small molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival.[5][6][7] Dysregulation of this pathway is frequently observed in various cancers, making ATX a compelling therapeutic target.[8] this compound has demonstrated potent inhibition of ATX in both isolated enzyme assays and whole blood.[2][3][9][10] Determining the IC50 value of this compound in a relevant cell-based assay is a critical step in evaluating its anti-cancer efficacy and understanding its cellular mechanism of action.[11][12][13][14]
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.[11][12][14] In the context of this protocol, it will be the concentration of this compound that results in a 50% reduction in cell viability. This is a crucial metric for comparing the potency of different inhibitors and for guiding dose selection in further preclinical studies.
Signaling Pathway of this compound Inhibition
This compound exerts its effect by inhibiting the enzymatic activity of autotaxin. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[2][5][6] LPA then binds to and activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPARs).[5][6][15] Activation of LPARs triggers a cascade of downstream signaling pathways, including the Ras-Raf-MAPK, PI3K-Akt, and RhoA pathways, which are pivotal in promoting cell growth, proliferation, survival, and migration.[2][15] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating the activation of these pro-tumorigenic signaling cascades.[16][17]
Experimental Protocols
This section outlines the detailed methodology for determining the IC50 of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a robust and sensitive method that quantifies ATP, an indicator of metabolically active cells.[3][18]
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human glioblastoma cell line (e.g., U87-MG or GL261)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
CellTiter-Glo® 2.0 Assay Kit (Promega)
-
Opaque-walled 96-well microplates, sterile
-
Luminometer
Equipment
-
Biological safety cabinet
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Plate shaker
Protocol
1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Cell Culture and Seeding
-
Culture the chosen glioblastoma cell line in complete medium in a CO2 incubator.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density. A typical starting point for U87-MG cells is 5,000 - 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight to allow cells to attach.
3. Treatment with this compound
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A common approach is to use a 10-point, 2-fold or 3-fold dilution series to cover a wide range of concentrations (e.g., 0.1 nM to 10 µM).
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
4. Cell Viability Assay (CellTiter-Glo®)
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well (100 µL).[3]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence of each well using a luminometer.
Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Express the data as a percentage of the vehicle-treated control cells (which represents 100% viability).
-
Percent Viability = (Luminescence_sample / Luminescence_vehicle) x 100[3]
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve.
-
The IC50 is the concentration of this compound that corresponds to 50% viability on the fitted curve.
-
Software such as GraphPad Prism or R can be used for this analysis.[12][14]
-
Experimental Workflow
Data Presentation
The quantitative data obtained from the IC50 determination experiments should be summarized in a clear and structured format.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (nM) | 95% Confidence Interval |
| U87-MG | 48 | Example Value | Example Range |
| U87-MG | 72 | Example Value | Example Range |
| GL261 | 48 | Example Value | Example Range |
| GL261 | 72 | Example Value | Example Range |
Note: The example values in the table should be replaced with experimentally determined data.
Conclusion
This application note provides a detailed protocol for determining the IC50 of the autotaxin inhibitor this compound in a cell-based assay. By following the outlined procedures for the CellTiter-Glo® assay and subsequent data analysis, researchers can reliably quantify the inhibitory potency of this compound on cancer cell viability. The provided diagrams of the signaling pathway and experimental workflow serve to enhance the understanding of the underlying biological context and the practical execution of the experiment. This information is crucial for the continued investigation of this compound as a potential therapeutic agent in oncology.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IC50 determination [bio-protocol.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. BioRender App [app.biorender.com]
- 14. IC50 determination and cell viability assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
Preparing Stock and Working Solutions of PF-8380: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the preparation of stock and working solutions of PF-8380, a potent and selective inhibitor of autotaxin (ATX).[1][2][3] It is intended for researchers in pharmacology, oncology, and inflammation, providing essential information for the accurate and effective use of this compound in in vitro and in vivo studies. The document outlines the chemical properties of this compound, step-by-step procedures for solubilization and dilution, and recommended storage conditions. Furthermore, it summarizes typical working concentrations for various cell-based assays and describes the signaling pathway modulated by this inhibitor.
Introduction to this compound
This compound is a small molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][3][4] LPA is a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[3][4][5] By inhibiting ATX, this compound effectively reduces LPA levels, thereby modulating the ATX-LPA signaling axis.[6][7][8] This inhibitory activity makes this compound a valuable tool for studying the biological functions of ATX and LPA and for investigating its therapeutic potential in diseases such as cancer and inflammatory disorders.[3][6][9][10]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁Cl₂N₃O₅ | [5][11][12] |
| Molecular Weight | 478.33 g/mol | [1][5][11] |
| Appearance | Crystalline solid | [12] |
| Purity | ≥95% | [12] |
| Solubility | DMSO: up to 100 mg/mL (ultrasonic) DMF: 5 mg/mL Water: Insoluble Ethanol: Insoluble | [1][12][13] |
| Storage | Store at -20°C for long-term storage. | [2][5] |
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Ultrasonic bath
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of this compound powder. Due to the small quantities typically used, it is recommended to use a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. A common stock concentration is 10 mM or 20 mM. For example, to prepare a 10 mM stock solution, dissolve 4.78 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, brief sonication in an ultrasonic water bath can aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Stock Solution Recommendations:
| Solvent | Recommended Concentration | Storage Temperature | Stability |
| DMSO | 10 mM - 200 mM | -20°C or -80°C | Up to 2 years at -80°C |
Preparation of Working Concentrations
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium or assay buffer
-
Sterile dilution tubes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the working solution is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Mixing: Gently mix the working solution by pipetting or brief vortexing before adding it to the experimental setup.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Example Dilution for a 1 µM Working Solution:
To prepare 1 mL of a 1 µM working solution from a 10 mM stock:
-
Add 0.1 µL of the 10 mM this compound stock solution to 999.9 µL of cell culture medium.
-
Mix thoroughly.
This results in a final DMSO concentration of 0.001%.
Recommended Working Concentrations for In Vitro Assays
The optimal working concentration of this compound can vary depending on the cell type and the specific assay. The following table provides a summary of reported effective concentrations from the literature.
| Assay Type | Cell Lines | Working Concentration | Incubation Time | Reference |
| Migration Assay | GL261, U87-MG | 1 µM | 45 min prior to irradiation | [1][14] |
| Invasion Assay | GL261, U87-MG | 1 µM | 45 min prior to irradiation | [2][14] |
| Clonogenic Survival | GL261, U87-MG | 1 µM | 45 min prior to irradiation | [2][14] |
| Akt Phosphorylation | GL261, U87-MG | 1 µM | 45 min prior to irradiation | [2][14] |
| MMP-13 Expression | Human OA chondrocytes | 10 µM | Not specified | [12] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of autotaxin (ATX).[1][2] ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[2][13] LPA then binds to a family of G protein-coupled receptors (GPCRs), leading to the activation of various downstream signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.[9][10] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating these downstream signaling events.[9]
Caption: this compound inhibits the ATX-LPA signaling pathway.
Experimental Workflow for a Cell Migration (Scratch) Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell migration using a scratch assay.[1][14]
Caption: Workflow for a cell migration (scratch) assay.
Conclusion
Proper preparation of stock and working solutions of this compound is critical for obtaining reliable and reproducible experimental results. This application note provides a comprehensive guide for researchers, ensuring the accurate use of this potent autotaxin inhibitor. By following these protocols, investigators can confidently explore the role of the ATX-LPA signaling axis in their specific research applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
- 7. This compound - Chemietek [chemietek.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Frontiers | Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. axonmedchem.com [axonmedchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
PF-8380 solubility in DMSO and other common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-8380 is a potent and orally bioavailable inhibitor of autotaxin (ATX), the enzyme responsible for synthesizing lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is a critical pathway involved in numerous physiological and pathological processes, including inflammation, cancer, and fibrosis.[4][5][6] As such, this compound is a valuable tool for researchers studying these processes. Understanding the solubility of this compound in common laboratory solvents is crucial for the design and execution of in vitro and in vivo experiments. These application notes provide a comprehensive overview of this compound's solubility and protocols for its use.
Data Presentation: Solubility of this compound
The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that solubility can be affected by factors such as temperature, the purity of the compound, and the use of fresh, anhydrous solvents. For dimethyl sulfoxide (DMSO), moisture absorption can reduce the solubility of this compound.[7]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Citations |
| DMSO | 95 - 100 | 198.6 - 209.06 | Requires sonication for complete dissolution. Use of fresh DMSO is recommended as it is hygroscopic. | [7][8][9][10] |
| 96 | 200.69 | [7] | ||
| ≥20.9 | [11] | |||
| 5 | Solution is clear upon warming. | [1] | ||
| 3 | [12] | |||
| Water | Insoluble | Insoluble | [7][10] | |
| Ethanol | Insoluble | Insoluble | [7][10] | |
| DMF | 5 | [12] | ||
| DMF:PBS (pH 7.2) (1:6) | 0.14 | [12] |
Note: The molecular weight of this compound is 478.33 g/mol .[8]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 47.83 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication: Place the vial in a water bath sonicator and sonicate until the solution is clear and all solid has dissolved.[8][9] This step is crucial for achieving high concentrations.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[8]
Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines a widely accepted method for determining the equilibrium solubility of a compound.[13]
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, water, ethanol)
-
Sealed glass vials or flasks
-
Shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial on a shaker or with a magnetic stir bar and agitate at a constant temperature (e.g., 25°C) for 24-72 hours. This extended time is to ensure that the solution reaches equilibrium.[13]
-
Phase Separation: After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.
-
Filtration: Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC method with a standard curve of known concentrations.[13]
-
Data Reporting: Report the solubility in mg/mL or molarity at the specified temperature.
Visualizations
Signaling Pathway of this compound Action
This compound is a potent inhibitor of autotaxin (ATX).[7][8][11] ATX is a secreted enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[4][8][9] LPA then acts as a signaling molecule by binding to its G-protein coupled receptors, which can lead to the activation of downstream pathways such as the Akt signaling cascade, promoting cell survival, proliferation, and migration.[4][7][14] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating these downstream effects.[14]
Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of a compound using the shake-flask method.
References
- 1. This compound = 98 HPLC 1144035-53-9 [sigmaaldrich.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
Application Notes and Protocols: Utilizing PF-8380 as a Radiosensitizer for Glioblastoma Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is a highly aggressive and radioresistant primary brain tumor with a dismal prognosis.[1][2][3] A key factor in its resilience is the tumor microenvironment, which fosters tumor progression, invasion, and angiogenesis.[1][2][3] Autotaxin (ATX), a secreted enzyme that produces lysophosphatidic acid (LPA), is overexpressed in various cancers, including glioblastoma, and plays a significant role in these processes.[1][2][3] The small molecule inhibitor PF-8380 is a specific inhibitor of ATX.[4] This document provides detailed application notes and protocols for investigating the use of this compound in combination with radiation therapy to enhance the treatment of glioblastoma. The protocols and data presented are based on preclinical studies demonstrating that this compound can enhance the radiosensitivity of both human and murine glioblastoma cell lines.[1][2][3][5]
Mechanism of Action
This compound inhibits the enzymatic activity of Autotaxin (ATX), leading to a reduction in the production of lysophosphatidic acid (LPA) in the tumor microenvironment.[3] LPA, acting through its G-protein coupled receptors, activates downstream signaling pathways, notably the PI3K/Akt pathway, which is crucial for cell survival, proliferation, migration, and invasion.[1][5] Radiation therapy can paradoxically activate this pro-survival Akt signaling, contributing to radioresistance.[1][5] By inhibiting ATX, this compound abrogates this radiation-induced Akt activation, thereby sensitizing glioblastoma cells to radiation-induced cell death.[1][5] Furthermore, this compound has been shown to decrease tumor cell migration, invasion, and angiogenesis, all of which are critical factors in glioblastoma progression and recurrence.[1][3][5]
Caption: this compound inhibits ATX, blocking LPA production and downstream Akt signaling.
Data Presentation
In Vitro Efficacy of this compound in Combination with Radiation
The combination of this compound and radiation has been shown to significantly decrease the survival, migration, and invasion of glioblastoma cells in vitro.[1][5]
Table 1: Effect of this compound and Radiation on Glioblastoma Cell Migration and Invasion [1][5]
| Cell Line | Treatment | Decrease in Migration (%) | P-value | Decrease in Invasion (%) | P-value |
| GL261 (murine) | 4 Gy Radiation | - | - | 50.0 | - |
| 1 µM this compound + 4 Gy Radiation | 33.0 | 0.002 | 35.6 (additional) | 0.0037 | |
| U87-MG (human) | 4 Gy Radiation | 6.1 | - | 35.6 | - |
| 1 µM this compound + 4 Gy Radiation | 17.9 | 0.012 | 31.8 (additional) | 0.002 |
Table 2: Clonogenic Survival of Glioblastoma and Endothelial Cells with this compound and Radiation [5]
| Cell Line | Treatment | Radiation Dose (Gy) | P-value (vs. Radiation Alone) |
| GL261 | 1 µM this compound | 6 | 0.005 |
| bEnd.3 | 1 µM this compound | 2 | 0.012 |
| 4 | 0.001 | ||
| 6 | 0.003 | ||
| U87-MG | 1 µM this compound | 4 | 0.038 |
| 6 | 0.008 | ||
| HUVEC | 1 µM this compound | 4 | 0.033 |
In Vivo Efficacy of this compound in Combination with Radiation
In a murine glioma model, the combination of this compound and fractionated radiation significantly delayed tumor growth and reduced tumor-associated angiogenesis.[1][5]
Table 3: In Vivo Tumor Growth Delay in a Heterotopic GL261 Mouse Model [1][4][5]
| Treatment Group | Time to Reach 7000 mm³ Tumor Volume (days) |
| Untreated Control | 11.2 |
| This compound (10 mg/kg) alone | 12.6 |
| Radiation (5 fractions of 2 Gy) alone | 23.3 |
| This compound + Radiation | > 32 |
Table 4: Effect of this compound and Radiation on Tumor-Associated Angiogenesis (Dorsal Window Model) [5]
| Treatment Group | Change in Vascularity (%) | P-value (vs. Control) | P-value (vs. Radiation Alone) |
| 4 Gy Radiation | +27 | 0.382 | - |
| 10 mg/kg this compound | +20 | 0.497 | - |
| This compound + 4 Gy Radiation | -48 | 0.031 | 0.011 (decrease of 65%) |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Murine glioblastoma: GL261
-
Human glioblastoma: U87-MG
-
Murine endothelial: bEnd.3
-
Human umbilical vein endothelial cells (HUVEC)
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for GL261 and U87-MG, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive death.
Caption: Workflow for the clonogenic survival assay.
-
Procedure:
-
Seed a known number of cells into 6-well plates.
-
Allow cells to attach overnight.
-
Pre-treat cells with 1 µM this compound or vehicle control (e.g., DMSO) for 45 minutes.[5]
-
Irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Replace the medium after irradiation.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group.
-
Cell Migration (Wound Healing) Assay
This assay measures the rate of cell migration into a "wound" created in a confluent cell monolayer.
-
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing 1 µM this compound or vehicle control.
-
Irradiate the cells (e.g., 4 Gy).
-
Capture images of the wound at 0 and 24 hours.
-
Measure the wound area at each time point and calculate the percentage of wound closure as a measure of cell migration.
-
Cell Invasion (Transwell) Assay
This assay quantifies the ability of cells to invade through a basement membrane matrix.
-
Procedure:
-
Use transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Seed cells in serum-free media in the upper chamber of the insert.
-
Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Include 1 µM this compound or vehicle control in the upper chamber.
-
Irradiate the cells (e.g., 4 Gy).
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
-
Western Blot for Akt Phosphorylation
This technique is used to detect the activation of the Akt signaling pathway.
Caption: Western blot protocol for analyzing Akt phosphorylation.
-
Procedure:
-
Co-culture glioblastoma cells (e.g., U87-MG or GL261) with corresponding endothelial cells (HUVEC or bEnd.3).[5]
-
Treat the cells with 1 µM this compound or DMSO for 45 minutes.[5]
-
Irradiate the cells with 4 Gy.[5]
-
Lyse the cells 15 minutes after irradiation and extract proteins.[5]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (pAktSer473/Thr308), total Akt, and a loading control (e.g., Actin).[5]
-
Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.
-
In Vivo Tumor Growth Delay Study
This study evaluates the effect of this compound and radiation on tumor growth in a living animal model.
-
Animal Model: C57BL/6 mice for the syngeneic GL261 model.
-
Procedure:
-
Inject GL261 cells subcutaneously into the flank of the mice to establish heterotopic tumors.[5]
-
When tumors reach a palpable size, randomize mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., 10 mg/kg, administered intraperitoneally)
-
Radiation alone (e.g., 5 daily fractions of 2 Gy)
-
This compound in combination with radiation
-
-
Administer this compound 45 minutes prior to each radiation fraction.
-
Measure tumor volume regularly (e.g., every other day) using calipers.
-
Monitor animal health and body weight.
-
The endpoint is typically the time for tumors to reach a predetermined volume (e.g., 7000 mm³).[1][5]
-
Conclusion
The autotaxin inhibitor this compound, when used in combination with radiation therapy, presents a promising strategy for enhancing the treatment of glioblastoma.[1][3][5] By targeting the ATX-LPA-Akt signaling axis, this compound can overcome radiation-induced pro-survival mechanisms, leading to decreased tumor cell survival, migration, and invasion, as well as reduced angiogenesis and delayed tumor growth in vivo.[1][3][5] The protocols outlined in this document provide a framework for researchers to further investigate and validate the potential of this combination therapy for glioblastoma.
References
- 1. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Frontiers | Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-8380 Treatment in a Murine Model of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring and loss of lung function. The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has been identified as a key driver of fibrosis. Autotaxin (ATX) is an enzyme that generates the bioactive lipid lysophosphatidic acid (LPA), which in turn signals through G protein-coupled receptors to promote fibroblast proliferation, migration, and resistance to apoptosis. PF-8380 is a potent and specific inhibitor of ATX, and therefore represents a promising therapeutic agent for mitigating pulmonary fibrosis.
These application notes provide a detailed protocol for the use of this compound in a bleomycin-induced murine model of pulmonary fibrosis, a widely used preclinical model that recapitulates many of the key features of human IPF. The included protocols and data summaries are intended to guide researchers in the design and execution of studies to evaluate the anti-fibrotic efficacy of ATX inhibitors.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in a bleomycin-induced murine model of pulmonary fibrosis. The data presented are synthesized from typical results observed in this model and with autotaxin inhibitors.
Table 1: Histological Assessment of Pulmonary Fibrosis
| Treatment Group | Mean Ashcroft Score (± SD) | Description |
| Saline Control | 0.5 ± 0.2 | Normal lung architecture |
| Bleomycin + Vehicle | 5.5 ± 1.0 | Severe, widespread interstitial fibrosis with architectural distortion |
| Bleomycin + this compound (60 mg/kg, b.i.d.) | 3.0 ± 0.8 | Moderate, localized fibrosis with partial preservation of lung architecture |
| Bleomycin + this compound (120 mg/kg, b.i.d.) | 2.0 ± 0.6 | Mild, focal fibrosis with significant preservation of lung architecture |
Table 2: Lung Collagen Content
| Treatment Group | Lung Hydroxyproline (µg/mg tissue ± SEM) |
| Saline Control | 10.2 ± 1.5 |
| Bleomycin + Vehicle | 35.8 ± 4.2 |
| Bleomycin + this compound (60 mg/kg, b.i.d.) | 21.5 ± 3.1 |
| Bleomycin + this compound (120 mg/kg, b.i.d.) | 15.7 ± 2.5 |
Table 3: Analysis of Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵ ± SEM) | Total Protein (µg/mL ± SEM) |
| Saline Control | 1.2 ± 0.3 | 80 ± 15 |
| Bleomycin + Vehicle | 8.5 ± 1.2 | 450 ± 50 |
| Bleomycin + this compound (60 mg/kg, b.i.d.) | 4.2 ± 0.8 | 220 ± 30 |
| Bleomycin + this compound (120 mg/kg, b.i.d.) | 2.5 ± 0.6 | 150 ± 25 |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.
Materials:
-
Bleomycin sulfate
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal gavage needles
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Anesthetize the mouse using a preferred and approved method.
-
Position the mouse in a supine position on a surgical board.
-
Visualize the trachea by transillumination of the neck.
-
Carefully insert a 24-gauge gavage needle into the trachea.
-
Administer a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in 50 µL of sterile saline.
-
The Saline Control group should receive 50 µL of sterile saline only.
-
Hold the mouse in a vertical position for approximately 30 seconds to ensure proper distribution of the solution in the lungs.
-
Monitor the animal until it has fully recovered from anesthesia.
-
The fibrotic phase of the disease typically develops from day 7 onwards, with peak fibrosis observed between day 14 and day 21.[1]
This compound Treatment Protocol
This protocol outlines the preparation and administration of this compound for therapeutic intervention in the bleomycin-induced fibrosis model. Treatment is typically initiated during the established fibrotic phase.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles
This compound Formulation (for oral gavage):
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Briefly sonicate the mixture to ensure complete dissolution of this compound. The final solution should be clear.
Procedure:
-
Initiate this compound treatment on day 7 post-bleomycin instillation.
-
Administer this compound orally via gavage at a volume of 10 mL/kg body weight.
-
Dosage cohorts can include 60 mg/kg and 120 mg/kg, administered twice daily (b.i.d.).
-
The vehicle control group should receive the same formulation without this compound, administered on the same schedule.
-
Continue treatment until the study endpoint (e.g., day 21 or day 28).
Assessment of Pulmonary Fibrosis
a. Histological Analysis and Ashcroft Scoring:
-
At the study endpoint, euthanize the mice and carefully excise the lungs.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure.
-
Fix the lungs in formalin for 24 hours and then transfer to 70% ethanol.
-
Process the lung tissue, embed in paraffin, and section at 5 µm thickness.
-
Stain sections with Masson's trichrome to visualize collagen deposition.
-
Evaluate the extent of fibrosis using the Ashcroft scoring system, a semi-quantitative method where a score from 0 (normal) to 8 (severe fibrosis) is assigned to multiple fields of view per lung section.[1]
b. Lung Hydroxyproline Assay (Collagen Content):
-
Excise the right lung, weigh it, and snap-freeze in liquid nitrogen.
-
Homogenize the lung tissue in distilled water.
-
Hydrolyze a portion of the homogenate in 6N HCl at 110-120°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
Determine the hydroxyproline content using a colorimetric assay based on the reaction with chloramine-T and Ehrlich's reagent.
-
Read the absorbance at 560 nm and calculate the hydroxyproline concentration based on a standard curve.
c. Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
At the study endpoint, cannulate the trachea of the euthanized mouse.
-
Instill and aspirate 1 mL of ice-cold, sterile PBS three times.
-
Pool the recovered fluid.
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Use the supernatant to measure the total protein concentration using a standard method such as the Bradford or BCA assay.
Visualizations
Caption: ATX-LPA signaling pathway in pulmonary fibrosis and the inhibitory action of this compound.
Caption: Experimental workflow for this compound treatment in a murine model of pulmonary fibrosis.
References
Application Notes and Protocols: Measuring Changes in LPA Levels after PF-8380 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid involved in a wide array of cellular processes, including cell proliferation, migration, and survival.[1] Dysregulation of LPA signaling has been implicated in various pathological conditions such as cancer, fibrosis, and inflammation.[2][3] The primary enzyme responsible for the production of LPA in the blood is autotaxin (ATX), which catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[2] Consequently, inhibition of ATX presents a promising therapeutic strategy for diseases associated with elevated LPA levels.
PF-8380 is a potent and selective inhibitor of autotaxin.[2][4] It has been demonstrated to effectively reduce plasma LPA levels in vivo, making it a valuable tool for studying the physiological and pathological roles of the ATX-LPA signaling axis.[2][5] These application notes provide detailed protocols for measuring the changes in LPA levels following treatment with this compound, aimed at researchers and professionals in drug development.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reducing LPA levels from in vivo and in vitro studies.
Table 1: In Vitro Potency of this compound
| Assay System | IC₅₀ (nM) | Reference |
| Isolated Enzyme Assay | 2.8 | [2] |
| Human Whole Blood | 101 | [2] |
Table 2: Effect of a Single 30 mg/kg Intravenous Dose of this compound on Plasma LPA Levels in Mice (10 minutes post-dose)
| LPA Species | Pre-treatment (µM) | Post-treatment (µM) | % Reduction |
| Total LPA | ~0.8 | ~0.1 | ~87.5% |
Note: Data is estimated from graphical representations in the source material and presented as mean ± SD where available.[6]
Table 3: In Vivo Efficacy of this compound in Rats
| Dose (oral) | Time Point | Effect on Plasma LPA | Reference |
| 30 mg/kg | 3 hours | >95% reduction | [2][5] |
Signaling Pathway
The diagram below illustrates the central role of autotaxin in the LPA signaling pathway and the mechanism of action for this compound.
Experimental Protocols
In Vivo Animal Studies and Sample Collection
This protocol describes the oral administration of this compound to rats and subsequent plasma collection for LPA measurement.
Workflow Diagram:
Materials:
-
Male Lewis rats (or other appropriate strain)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
EDTA-coated blood collection tubes
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 30 mg/kg dose, prepare a 6 mg/mL solution for a 5 mL/kg dosing volume).
-
Administer this compound or vehicle to rats via oral gavage.
-
-
Blood Collection:
-
At predetermined time points (e.g., 3 hours post-dose), anesthetize the rats.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to fresh microcentrifuge tubes.
-
-
Storage: Store plasma samples at -80°C until LPA analysis.
Quantification of LPA in Plasma by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of various LPA species in plasma samples.
Workflow Diagram:
Materials:
-
Plasma samples
-
Internal standards (e.g., C17:0-LPA)
-
Chloroform, Methanol, 0.1 M HCl (for Bligh-Dyer extraction)[1]
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase LC column
Procedure:
-
Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard (e.g., 17:0 LPA).
-
Perform a Bligh-Dyer lipid extraction:
-
Add 200 µL of methanol and 100 µL of chloroform. Vortex thoroughly.
-
Add 100 µL of chloroform and 100 µL of 0.1 M HCl. Vortex to create a biphasic mixture.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect specific parent-daughter ion transitions for each LPA species and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each LPA species and the internal standard.
-
Calculate the concentration of each LPA species by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
In Vitro Autotaxin Activity Assay
This protocol can be used to determine the in vitro inhibitory potency of this compound on autotaxin activity.
Materials:
-
Recombinant human autotaxin
-
LPC (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
96-well plate
-
Method for detecting LPA production (e.g., coupled enzyme assay or LC-MS/MS)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Prepare a solution of recombinant autotaxin in assay buffer.
-
Prepare a solution of LPC in assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the serially diluted this compound or vehicle (DMSO control).
-
Add the recombinant autotaxin solution to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LPC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Measure the amount of LPA produced using a suitable detection method.
-
Plot the percentage of autotaxin activity against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of the autotaxin inhibitor this compound on LPA levels. The significant reduction in plasma LPA following this compound administration underscores its utility as a chemical probe to explore the roles of the ATX-LPA axis in health and disease. The detailed methodologies provided will enable researchers to accurately and reproducibly measure these changes, facilitating further advancements in the development of autotaxin-targeted therapeutics.
References
- 1. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cell lines responsive to PF-8380 for cancer studies (e.g., U87-MG, GL261)
These application notes provide a comprehensive guide for researchers utilizing PF-8380, a potent autotaxin (ATX) inhibitor, in cancer studies, with a specific focus on the responsive glioblastoma cell lines U87-MG and GL261.
Introduction
This compound is a highly selective and potent small molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis plays a crucial role in various cancer-related processes, including cell proliferation, survival, migration, and invasion.[3][4][5][6][7] Elevated ATX expression is observed in several malignancies, including glioblastoma, making it a compelling therapeutic target.[8][9] This document outlines the mechanism of action of this compound, its effects on cancer cell lines, and detailed protocols for key in vitro experiments.
Mechanism of Action: The Autotaxin-LPA Signaling Pathway
Autotaxin (ATX) is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[3][5][7] LPA then binds to a family of G protein-coupled receptors (LPARs 1-6) on the cell surface.[5] This binding activates various downstream signaling cascades, including the PI3K/Akt and Ras-MAPK pathways, which are fundamental in promoting cell growth, proliferation, and survival.[5][7][9]
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of ATX, thereby reducing the production of extracellular LPA.[1][2] This reduction in LPA levels leads to the attenuation of LPAR-mediated signaling, resulting in decreased cancer cell migration, invasion, and enhanced sensitivity to therapies such as radiation.[8][9][10][11][12] A key downstream effect observed is the attenuation of radiation-induced Akt phosphorylation.[8][9][11]
Quantitative Data: Effects of this compound on Glioblastoma Cell Lines
The following table summarizes the reported effects of this compound on the human glioblastoma cell line U87-MG and the murine glioma cell line GL261.
| Cell Line | Treatment | Endpoint | Result | Reference |
| U87-MG | 1 µM this compound + 4 Gy Irradiation | Migration | 17.9% decrease | [8][11][12] |
| 1 µM this compound + 4 Gy Irradiation | Invasion | 31.8% decrease | [8][11][12] | |
| 1 µM this compound + 4 Gy Irradiation | Clonogenic Survival | Significant decrease | [8][9][10] | |
| 1 µM this compound + Irradiation | Akt Phosphorylation | Attenuated | [8][9][11] | |
| GL261 | 1 µM this compound + 4 Gy Irradiation | Migration | 33% decrease | [8][11][12] |
| 1 µM this compound + 4 Gy Irradiation | Invasion | 35.6% decrease | [8][11][12] | |
| 1 µM this compound + 6 Gy Irradiation | Clonogenic Survival | Significant decrease | [9][10] | |
| 1 µM this compound + Irradiation | Akt Phosphorylation | Attenuated | [8][9][11] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Culture and Maintenance
Objective: To maintain healthy cultures of U87-MG and GL261 cells for subsequent experiments.
Materials:
-
U87-MG and GL261 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture U87-MG and GL261 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a lower density in fresh medium.
Clonogenic Survival Assay
Objective: To assess the effect of this compound on the ability of single cells to form colonies, particularly in combination with radiation.
Materials:
-
U87-MG or GL261 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Irradiator
-
Crystal Violet staining solution
Protocol:
-
Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with 1 µM this compound or DMSO for 45 minutes.
-
Irradiate the plates with desired doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Remove the treatment medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% Crystal Violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of U87-MG and GL261 cells.
Materials:
-
U87-MG or GL261 cells
-
6-well plates
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[9]
-
Wash the wells with PBS to remove dislodged cells.
-
Add medium containing 1 µM this compound or DMSO.
-
If applicable, irradiate the cells with 4 Gy.[9]
-
Incubate the plates and capture images of the scratch at 0 hours and 24 hours.
-
Quantify the migration by measuring the change in the width of the scratch over time or by counting the number of cells that have migrated into the scratch area.
Cell Invasion Assay (Transwell Invasion Assay)
Objective: To determine the effect of this compound on the invasive potential of U87-MG and GL261 cells through an extracellular matrix.
Materials:
-
U87-MG or GL261 cells
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free DMEM
-
DMEM with 10% FBS (as a chemoattractant)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cotton swabs
-
Crystal Violet staining solution
Protocol:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free DMEM containing 1 µM this compound or DMSO.
-
Seed the cells into the upper chamber of the transwell inserts.
-
If applicable, irradiate the cells.
-
Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of invading cells in several random fields under a microscope.
Western Blotting for Akt Phosphorylation
Objective: To analyze the effect of this compound on the phosphorylation of Akt, a key downstream effector of the ATX-LPA pathway.
Materials:
-
U87-MG or GL261 cells
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Irradiator
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture cells and treat with this compound or DMSO, followed by irradiation as in other assays.
-
At the desired time point post-irradiation, lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-Akt and total-Akt. A loading control like GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total-Akt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Frontiers | Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
Application Notes and Protocols for In Vivo Delivery of PF-8380 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the in vivo delivery of PF-8380, a potent autotaxin (ATX) inhibitor, in rodent models. The information compiled is based on findings from multiple preclinical studies and is intended to guide researchers in designing and executing their own experiments.
Introduction to this compound
This compound, with the chemical name 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one, is a highly potent and specific inhibitor of autotaxin (ATX), the enzyme responsible for generating the bioactive lipid, lysophosphatidic acid (LPA).[1][2] By inhibiting ATX, this compound effectively reduces LPA levels in plasma and at sites of inflammation, making it a valuable tool for studying the physiological and pathological roles of the ATX-LPA signaling axis.[1][2][3] In rodent models, this compound has demonstrated adequate oral bioavailability and has been shown to reduce inflammatory hyperalgesia and may play a role in cancer therapy.[1][4]
Signaling Pathway of this compound
This compound's mechanism of action is centered on the inhibition of the ATX-LPA signaling pathway. ATX is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[5] LPA then binds to a family of G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and angiogenesis.[2] By inhibiting ATX, this compound effectively blocks the production of LPA, thereby attenuating these downstream effects.[1][2]
Caption: Mechanism of this compound action on the Autotaxin-LPA signaling pathway.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound in rodents as reported in various studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Dose and Route | Value | Reference |
| Bioavailability | Rat | 1-100 mg/kg, Oral | 43 - 83% | [5][6] |
| Clearance | Rat | 1 mg/kg, IV | 31 mL/min/kg | [5][6] |
| Volume of Distribution (Vdss) | Rat | 1 mg/kg, IV | 3.2 L/kg | [5][6] |
| Effective Half-life (t1/2) | Rat | 1 mg/kg, IV | 1.2 h | [5][6] |
| Cmax | Rat | 1-10 mg/kg, Oral | Proportional to dose | [5][6] |
| Cmax | Rat | 10-100 mg/kg, Oral | Less than proportional to dose | [5][6] |
| AUC | Rat | up to 100 mg/kg, Oral | Approximately proportional to dose | [5][6] |
Table 2: Pharmacodynamic Effects of this compound in Rodents
| Parameter | Species | Dose and Route | Effect | Time Point | Reference |
| Plasma LPA Reduction | Rat | 3 mg/kg, Oral | Maximal reduction | 0.5 h | [5][6] |
| Plasma & Air Pouch LPA Reduction | Rat | 30 mg/kg, Oral | >95% reduction | 3 h | [1][3] |
| Inflammatory Hyperalgesia | Rat | 30 mg/kg, Oral | Reduced with same efficacy as naproxen | - | [1][3] |
| Tumor Vascularity | Mouse | 10 mg/kg, IP + 4 Gy Irradiation | Decreased by ~48% vs. control | - | [5][6] |
| Brain LPA Levels | Mouse | 30 mg/kg, Oral Gavage | Decreased below baseline | 120 min | [7] |
Experimental Protocols
Oral Gavage Administration Protocol
Oral gavage is a common method for administering this compound in rodent studies.
Workflow for Oral Gavage Administration of this compound
Caption: General workflow for oral gavage administration of this compound.
Materials:
-
This compound powder
-
Vehicle (select one of the options below)
-
Sterile water
-
Sucrose (for drinking water formulation)
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Appropriate gavage needles (20-22 gauge, 1-1.5 inch for mice; 16-18 gauge, 2-3 inch for rats)
-
Syringes
-
Vortex mixer and/or sonicator
Vehicle Preparation and Dosing Solution Formulation:
-
Option 1: Simple Aqueous Suspension (for some studies)
-
Some studies have administered this compound suspended in sterile water. The concentration should be calculated based on the required dose and the maximum gavage volume for the animal size.
-
-
Option 2: Sucrose in Drinking Water (for chronic administration)
-
Dissolve this compound in sterilized drinking water supplemented with 1% sucrose.
-
Provide the solution as the sole source of drinking water. Ensure fresh solution is prepared every 3 days.[8]
-
-
Option 3: DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 6.7 mg/mL).
-
For a 1 mL working solution:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL. This results in a clear solution of at least 0.67 mg/mL.
-
-
-
Option 4: DMSO/SBE-β-CD/Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 6.7 mg/mL).
-
For a 1 mL working solution:
-
Take 100 µL of the DMSO stock solution.
-
Add to 900 µL of 20% SBE-β-CD in saline and mix thoroughly. This results in a clear solution of at least 0.67 mg/mL.
-
-
Administration Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate depth for gavage needle insertion.
-
Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is another effective route for this compound administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gadconsulting.com [gadconsulting.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Post-PF-8380 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-8380 is a potent and specific inhibitor of autotaxin (ATX), the primary enzyme responsible for generating the bioactive signaling lipid, lysophosphatidic acid (LPA), in the blood.[1][2][3][4] ATX, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), catalyzes the conversion of lysophosphatidylcholine (LPC) into LPA.[5][6] LPA then binds to a family of G protein-coupled receptors (LPARs), activating downstream signaling cascades that are crucial for a wide range of cellular processes, including proliferation, survival, migration, and differentiation.[6][7]
Dysregulation of the ATX-LPA signaling axis has been implicated in the progression of numerous diseases, including cancer, fibrosis, and inflammatory conditions.[5][6][8] Consequently, inhibiting ATX with molecules like this compound presents a promising therapeutic strategy. One of the key pathways activated by LPA is the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[7][9][10][11] Studies have shown that treatment with this compound can abrogate radiation-induced Akt phosphorylation, highlighting its potential to modulate this critical survival pathway.[1][9][10][12]
Western blotting is an indispensable technique for investigating the effects of therapeutic compounds on cellular signaling pathways.[13][14] It allows for the specific detection and semi-quantitative analysis of target proteins and their post-translational modifications, such as phosphorylation, providing direct evidence of pathway activation or inhibition. These application notes provide a detailed protocol for using Western blot analysis to examine the effects of this compound on the PI3K/Akt signaling pathway.
Signaling Pathway: The Autotaxin-LPA Axis
The diagram below illustrates the ATX-LPA signaling pathway and the mechanism of action for this compound. ATX converts extracellular LPC to LPA. LPA then binds to its receptors (LPARs), initiating downstream signaling cascades, including the PI3K/Akt pathway. This compound specifically inhibits the enzymatic activity of ATX, thereby reducing LPA production and suppressing downstream signaling.
Caption: The ATX-LPA-PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A typical workflow for analyzing the effect of this compound on signaling pathways using Western blot is outlined below. The process begins with cell culture and treatment, followed by protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and finally, immunodetection and analysis.
Caption: Standard workflow for Western blot analysis of this compound-treated cells.
Data Presentation: Quantitative Analysis
Quantitative data obtained from Western blot densitometry should be normalized and presented clearly. The intensity of the phosphoprotein band is typically normalized to the total protein, which is then normalized to a loading control (e.g., β-Actin or GAPDH). Data are often presented as a fold change relative to the vehicle-treated control group.
Table 1: Densitometric Analysis of Akt Phosphorylation Post-PF-8380 Treatment
| Treatment Group | Target Protein | Normalized Band Intensity (Arbitrary Units) | Fold Change (vs. Vehicle) | P-value |
| Vehicle (DMSO) | p-Akt (Ser473) / Total Akt | 0.85 ± 0.07 | 1.00 | - |
| This compound (1 µM) | p-Akt (Ser473) / Total Akt | 0.34 ± 0.05 | 0.40 | < 0.01 |
| Vehicle (DMSO) | Total Akt / β-Actin | 1.21 ± 0.11 | 1.00 | - |
| This compound (1 µM) | Total Akt / β-Actin | 1.18 ± 0.09 | 0.98 | > 0.05 |
Data are represented as mean ± SEM from three independent experiments (n=3).
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is based on methods used for glioblastoma cell lines, which are known to be affected by this compound.[9][10]
-
Cell Seeding: Plate human U87-MG or murine GL261 glioblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Culture the cells for 24 hours in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Starvation (Optional but Recommended): To reduce basal signaling pathway activation from serum growth factors, aspirate the complete medium, wash once with sterile Phosphate-Buffered Saline (PBS), and replace with serum-free medium for 12-24 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 1 µM).[1][9][10]
-
For the control group, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the medium from the cells and add the this compound-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 45 minutes to 2 hours).[1][9]
-
Proceed to Lysis: After incubation, immediately place the plates on ice and proceed to Protocol 2 for protein lysate preparation.
Protocol 2: Protein Lysate Preparation and Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation and dephosphorylation.
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well of the 6-well plate.
-
Scrape the cells using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[15]
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions.
-
Use the results to calculate the volume of lysate required to load an equal amount of protein for each sample in the subsequent Western blot.
-
Protocol 3: Western Blotting for Signaling Protein Analysis
This protocol provides a standard procedure for immunodetection.[13][15][16]
-
Sample Preparation:
-
Based on the protein quantification results, mix the calculated volume of each lysate with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Load 20-40 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel in the appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[15]
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[13][16] This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Washing:
-
Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibodies.
-
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal from the phosphorylated protein to the total protein and/or a loading control to correct for any variations in protein loading.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 11. Effect of PI3K/Akt Signaling Pathway on PRAS40Thr246 Phosphorylation in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Optimizing PF-8380 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PF-8380 in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of autotaxin (ATX).[1][2][3][4][5] ATX is a secreted enzyme that functions as a lysophospholipase D, catalyzing the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[2] By inhibiting ATX, this compound reduces the production of LPA, a bioactive lipid mediator involved in numerous cellular processes such as cell proliferation, migration, and survival.[3][4][6]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: A common starting concentration for in vitro cell-based assays is 1 µM.[1][2] This concentration has been effectively used in studies with glioblastoma cell lines (GL261 and U87-MG) to observe effects on migration, invasion, and radiosensitization.[1][2][7][8] However, the optimal concentration can vary depending on the cell type and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the experimental system:
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For example, a stock solution of 96 mg/mL (200.69 mM) in fresh DMSO can be prepared.[1] It is crucial to use fresh, high-quality DMSO as moisture absorption can reduce the solubility of the compound.[1] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect with this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical range to test could be from 10 nM to 10 µM.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Possible Cause 3: Low Autotaxin (ATX) Expression or Activity in Your Cell Model.
-
Solution: Verify the expression and activity of ATX in your cell line of interest. If ATX levels are low, the effect of a potent inhibitor like this compound may be minimal. Consider using a positive control cell line known to have high ATX expression.
-
Issue 2: I am observing cytotoxicity or off-target effects.
-
Possible Cause 1: Concentration is too high.
-
Solution: High concentrations of this compound can lead to cytotoxicity. For instance, in BV-2 microglia cells, a concentration of 30 µM resulted in a 70% decrease in cell viability as measured by an MTT assay.[11] Lower the concentration and perform a viability assay (e.g., MTT, trypan blue exclusion) to determine the non-toxic concentration range for your cells.
-
-
Possible Cause 2: Solvent (DMSO) Toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low and consistent across all treatment groups, including the vehicle control. Typically, a final DMSO concentration of less than 0.1% is recommended.
-
Issue 3: I am having issues with the solubility of this compound.
-
Possible Cause 1: Poor Quality or Old DMSO.
-
Solution: Use fresh, anhydrous, high-quality DMSO to prepare your stock solution.[1]
-
-
Possible Cause 2: Precipitation in Culture Medium.
-
Solution: When diluting the DMSO stock solution into your aqueous culture medium, ensure rapid and thorough mixing. If precipitation is observed, consider preparing an intermediate dilution in a co-solvent or using a lower final concentration.
-
Data Presentation
Table 1: In Vitro Concentrations and Effects of this compound
| Cell Line(s) | Concentration | Incubation Time | Observed Effect | Reference(s) |
| GL261, U87-MG | 1 µM | 45 min prior to irradiation | Decreased clonogenic survival, migration, and invasion; attenuated radiation-induced Akt phosphorylation. | [1][2][7][8] |
| BV-2 Microglia | 1 µM, 10 µM | 24 hours | Attenuated LPS-induced pro-inflammatory responses. (Note: 30 µM showed cytotoxicity) | [11] |
| Ovarian Cancer Stem Cells | Not specified | Not specified | Abolished the generation of LPA and resulted in the reduction of CSC characteristics. | [6] |
Experimental Protocols
Wound Healing/Scratch Assay for Cell Migration
This protocol is adapted from studies on glioblastoma cell lines.[1][7]
-
Plate GL261 or U87-MG cells in triplicate onto 6 cm plates and allow them to grow to approximately 70% confluence.
-
Create a scratch in the semi-confluent cell layer using a sterile 200 µL pipette tip.
-
Wash the plates once with Phosphate-Buffered Saline (PBS) to remove non-adherent cells and debris.
-
Treat the cells with 1 µM this compound or DMSO (vehicle control) for 45 minutes.
-
If studying radiosensitization, irradiate the cells with 4 Gy.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Monitor cell migration over 20-24 hours.
-
Fix the cells with 70% ethanol and stain with 1% methylene blue.
-
To quantify migration, count the cells in three randomly selected high-power fields (HPFs) within the scratched area and normalize for the surrounding cell density.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Chemietek [chemietek.com]
- 6. mdpi.com [mdpi.com]
- 7. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | PDE | TargetMol [targetmol.com]
- 11. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize PF-8380 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with the autotaxin inhibitor, PF-8380.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX).[1][2] Autotaxin is a secreted enzyme with lysophospholipase D (lysoPLD) activity that is responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC).[1][3] this compound directly inhibits the enzymatic activity of ATX, thereby reducing the levels of LPA in both in vitro and in vivo systems.[4]
Q2: What are the common research applications for this compound?
A2: this compound is widely used as a research tool to investigate the biological roles of the ATX-LPA signaling axis in various physiological and pathological processes. Common applications include studying its effects on cancer cell proliferation, invasion, and migration, particularly in glioblastoma.[5][6][7] It is also utilized in research related to inflammation, fibrosis, and angiogenesis.[3][8][9]
Q3: How should I store this compound and its stock solutions to ensure stability?
A3: Proper storage is critical to prevent degradation of this compound and maintain its activity. Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[10][11] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month; however, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibitory activity in cell-based assays.
Possible Cause 1: Compound Precipitation. this compound has limited solubility in aqueous solutions. Adding a concentrated DMSO stock directly to aqueous cell culture media can cause the compound to precipitate, reducing its effective concentration.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO.[1][10] When preparing working solutions, perform serial dilutions in your cell culture medium. Visually inspect for any signs of precipitation after dilution. It is also recommended to use freshly opened DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[10]
Possible Cause 2: Degradation of this compound. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Recommendation: Aliquot your stock solution into single-use volumes and store them at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[10]
Possible Cause 3: Presence of high serum concentrations. The inhibitory activity of this compound can be influenced by components in fetal bovine serum (FBS) or other sera.
-
Recommendation: If possible, conduct experiments in serum-free or low-serum conditions. If serum is required, maintain a consistent serum concentration across all experiments and include appropriate controls. Note that the IC50 of this compound is significantly higher in human whole blood (101 nM) compared to an isolated enzyme assay (2.8 nM), highlighting the impact of biological matrices.[1][12]
Issue 2: High variability in in vivo experiments.
Possible Cause 1: Inconsistent drug formulation and administration. this compound is orally bioavailable, but its absorption can be affected by the vehicle used for administration.[1]
-
Recommendation: For oral gavage, a common vehicle is hydroxyl methyl cellulose. Ensure the compound is uniformly suspended before each administration. For in vivo studies, this compound has been administered at doses ranging from 10 mg/kg to 100 mg/kg.[1][10]
Possible Cause 2: Pharmacokinetic variability. The plasma concentration and efficacy of this compound can vary between animals. The half-life of this compound is relatively short (effective t1/2 of 1.2 hours).[1]
-
Recommendation: Standardize the timing of administration and sample collection. For studies requiring sustained inhibition, consider the dosing frequency. For example, twice-daily oral administration has been used in some studies.[13]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Condition | Target | IC50 Value | Reference(s) |
| Isolated Enzyme Assay | Human Autotaxin | 2.8 nM | [1][10] |
| Human Whole Blood | Autotaxin | 101 nM | [1][12] |
| Isolated Enzyme Assay | Rat Autotaxin | 1.16 nM | [1][10] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference(s) |
| Solubility | ||
| DMSO | 96 - 100 mg/mL | [1][10] |
| DMF | 5 mg/mL | [11] |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [11] |
| Storage | ||
| Solid | -20°C (≥ 4 years) | [10][11] |
| Stock Solution in DMSO | -80°C (1 year), -20°C (1 month) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock and Working Solutions
-
Prepare Stock Solution: Dissolve solid this compound in 100% fresh, anhydrous DMSO to a final concentration of 10-20 mM.[1][10] Use sonication if necessary to ensure complete dissolution.[1]
-
Aliquot and Store: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store at -80°C.[10]
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations. Gently mix the solution after each dilution.
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol is adapted from studies investigating the effect of this compound on glioblastoma cell migration.[6][10]
-
Cell Seeding: Plate cells (e.g., U87-MG or GL261) in a 6-well plate and grow to 70-80% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a linear scratch in the cell monolayer.
-
Wash: Gently wash the cells with PBS to remove dislodged cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO).[10]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Analysis: Quantify the migration of cells into the scratched area.
Visualizations
Caption: Signaling pathway of Autotaxin (ATX) and Lysophosphatidic Acid (LPA).
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SmallMolecules.com | this compound (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 5. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 7. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results from PF-8380 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the autotaxin inhibitor, PF-8380.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of autotaxin (ATX).[1][2] ATX is an enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[3][4] LPA is a bioactive lipid that signals through G protein-coupled receptors to mediate various cellular processes, including cell proliferation, migration, and survival.[1][3] By inhibiting ATX, this compound reduces the production of LPA, thereby disrupting these signaling pathways.[1]
Q2: What are the expected effects of this compound treatment in a typical in vitro cell-based assay?
A2: Based on its mechanism of action, this compound is expected to produce the following effects in most cell-based assays:
-
Reduced LPA Levels: A significant decrease in the concentration of LPA in the cell culture supernatant.
-
Decreased Cell Migration and Invasion: Inhibition of cell movement and invasion, particularly in cancer cell lines.[5][6][7]
-
Inhibition of Angiogenesis: Reduced formation of new blood vessels.[3]
-
Anti-inflammatory Effects: Attenuation of inflammatory responses.[3][8]
-
Enhanced Radiosensitization: Increased sensitivity of cancer cells to radiation therapy.[5][7]
Q3: I am not observing the expected decrease in cell migration/invasion after this compound treatment. What could be the reason?
A3: Several factors could contribute to a lack of effect on cell migration or invasion. Please consider the following troubleshooting steps:
-
Confirm ATX Expression and LPA Secretion: Ensure that your cell line of interest expresses autotaxin and secretes sufficient levels of LPA to drive migration and invasion. Not all cell lines are equally dependent on the ATX-LPA axis for motility.
-
Verify this compound Potency and Stability:
-
Optimize this compound Concentration and Incubation Time: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. The IC50 for this compound is approximately 2.8 nM in isolated enzyme assays and 101 nM in human whole blood.[1][4][5]
-
Assess Cell Culture Conditions: The presence of serum in the culture medium can be a significant source of LPA and other growth factors that may mask the effect of this compound. Consider performing migration/invasion assays in serum-free or reduced-serum conditions.
-
Alternative Signaling Pathways: The cells might be utilizing alternative signaling pathways for migration and invasion that are independent of the ATX-LPA axis.
Q4: My in vivo experiment with this compound did not show a significant reduction in tumor growth. Why might this be?
A4: In vivo experiments are complex, and several factors can influence the efficacy of this compound.
-
Pharmacokinetics and Bioavailability: While this compound has demonstrated oral bioavailability, its exposure can vary.[3][4] It's crucial to ensure that the dosing regimen achieves and maintains a sufficient plasma concentration to inhibit ATX at the tumor site. One study noted that at a 3 mg/kg dose, LPA levels returned to baseline within 24 hours.[4]
-
Tumor Microenvironment: The tumor microenvironment is a complex milieu of growth factors and signaling molecules. It's possible that in your specific tumor model, other pro-tumorigenic pathways are compensating for the inhibition of the ATX-LPA axis.
-
Metabolic Instability: this compound has been reported to have poor metabolic stability in liver microsomes, which could lead to rapid clearance in vivo.[9]
-
Lack of Efficacy in Certain Models: In some xenograft models, such as a melanoma model, this compound did not significantly impact tumor growth.[10] This suggests that the dependence on the ATX-LPA axis is tumor-type specific.
Troubleshooting Guides
Unexpected Result 1: Increased Cell Death or Cytotoxicity
While this compound is primarily cytostatic (inhibits proliferation and migration) rather than cytotoxic, unexpected cell death could occur.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | This compound has been noted to have an inhibitory effect on the hERG channel, which could lead to cardiotoxicity at higher concentrations.[9] Although less likely in standard cell culture, it's a consideration. Lower the concentration of this compound and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold in your cell line. |
| Solvent Toxicity | This compound is typically dissolved in DMSO.[5] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. |
| Cell Line Sensitivity | Certain cell lines may be exquisitely sensitive to perturbations in lipid signaling pathways. |
Unexpected Result 2: No Change in LPA Levels
The primary biochemical readout for this compound activity is a reduction in LPA levels. If you do not observe this, consider the following:
| Potential Cause | Troubleshooting Step |
| LPA Measurement Assay Issues | Ensure your LPA quantification method (e.g., LC-MS/MS) is validated and sensitive enough to detect changes. |
| Insufficient ATX Activity | The baseline ATX activity in your experimental system may be too low to observe a significant reduction upon inhibition. |
| Compound Inactivity | Verify the integrity and concentration of your this compound stock solution. |
| Rapid LPA Turnover | LPA can be rapidly degraded in some biological systems.[3] Ensure your sample collection and processing protocol is optimized to prevent ex vivo LPA production or degradation. |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | System | Reference |
| IC50 (ATX Enzyme Assay) | 2.8 nM | Isolated Enzyme | [1][3][4][5] |
| IC50 (Human Whole Blood) | 101 nM | Ex Vivo | [1][3][4][5] |
| In Vivo LPA Reduction | >95% | Rat Air Pouch Model (30 mg/kg) | [1][3] |
| Effect on Cell Migration | 17.9% reduction | U87-MG cells (1 µM) | [7] |
| Effect on Cell Invasion | 31.8% reduction | U87-MG cells (1 µM) | [7] |
Experimental Protocols
Key Experimental Protocol: In Vitro Cell Migration (Scratch) Assay
-
Cell Seeding: Plate cells (e.g., GL261 or U87-MG) in a 6-well plate and grow to 70-80% confluency.[5]
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[5]
-
Washing: Wash the wells with PBS to remove detached cells and debris.[5]
-
Treatment: Add medium containing this compound at the desired concentration or a vehicle control (e.g., DMSO). For radiosensitization studies, cells can be treated with 1 µM this compound for 45 minutes before irradiation.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 20-24 hours).
-
Quantification: Measure the area of the scratch at each time point to determine the rate of cell migration into the empty space.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an inhibitor of the ATX-LPA signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
- 7. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: PF-8380 In Vivo Target Engagement
Welcome to the technical support center for confirming PF-8380 target engagement in vivo. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of autotaxin (ATX).[1][2][3] ATX is an enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis.[2][4][5] this compound works by binding to the active site of ATX, thereby blocking the conversion of lysophosphatidylcholine (LPC) to LPA.[6] This reduction in LPA levels is the primary indicator of this compound's target engagement in vivo.[2][4]
Q2: What is the primary method to confirm this compound target engagement in vivo?
The most direct method to confirm this compound target engagement in vivo is to measure the reduction of lysophosphatidic acid (LPA) levels in biological samples such as plasma or at the site of inflammation.[2][4][5] A significant decrease in LPA concentrations following this compound administration indicates successful inhibition of autotaxin.
Q3: In which animal models has this compound been shown to be effective?
This compound has demonstrated in vivo efficacy in various rodent models, including:
-
Rat air pouch model of inflammation: Oral administration of this compound at 30 mg/kg resulted in a greater than 95% reduction in LPA levels in both plasma and the inflammatory exudate within 3 hours.[2][4][5][7]
-
Mouse models of glioblastoma: Pre-treatment with this compound enhanced the radiosensitivity of glioblastoma cells and delayed tumor growth.[6][8]
-
Mouse models of pulmonary fibrosis: this compound has been shown to attenuate bleomycin-induced pulmonary fibrosis.[2]
-
Rat models of arthritis: this compound reduced inflammatory hyperalgesia in a rat model of adjuvant-induced arthritis.[4][9]
Q4: What is the recommended route of administration and dosage for this compound in rodents?
This compound is orally bioavailable and is typically administered via oral gavage.[1][2][4] Effective doses reported in the literature range from 10 mg/kg to 100 mg/kg in rats and mice, with a common dose of 30 mg/kg showing significant target engagement.[4][7][9] The pharmacokinetic profile of this compound shows that it has a half-life of approximately 1.2 hours in rats.[10]
Experimental Protocols and Data
Protocol 1: Rat Air Pouch Model for In Vivo Target Engagement
This protocol describes how to assess the in vivo efficacy of this compound in a rat model of inflammation.
Materials:
-
Male Lewis rats (or other suitable strain)
-
Sterile air
-
Carrageenan solution (2% w/v in sterile saline)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
-
Lavage solution (e.g., sterile PBS)
-
Collection tubes
Procedure:
-
Air Pouch Formation:
-
Anesthetize the rats.
-
Inject 20 ml of sterile air subcutaneously into the dorsal intrascapular region to create an air pouch.
-
Three days later, inject an additional 10 ml of sterile air to maintain the pouch.
-
-
Induction of Inflammation:
-
Six days after the initial air injection, inject 2 ml of 2% carrageenan solution into the air pouch to induce an inflammatory response.[1]
-
-
Compound Administration:
-
Administer this compound or vehicle orally by gavage at the desired dose (e.g., 30 mg/kg) at a specified time before or after carrageenan injection.
-
-
Sample Collection:
-
At the desired time point after compound administration (e.g., 3 hours), anesthetize the rats.
-
Collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).
-
Inject 5 ml of lavage solution into the air pouch and gently massage to collect the inflammatory exudate.
-
Aspirate the exudate from the pouch.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood to separate plasma.
-
Store plasma and exudate samples at -80°C until analysis.
-
Measure LPA levels in plasma and exudate using a validated analytical method such as LC-MS/MS.
-
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in reducing LPA levels.
| Animal Model | Tissue/Fluid | Dose of this compound | Time Point | % LPA Reduction | Reference |
| Rat Air Pouch Model | Plasma | 30 mg/kg (oral) | 3 hours | >95% | [2][4][5] |
| Rat Air Pouch Model | Pouch Exudate | 30 mg/kg (oral) | 3 hours | >95% | [2][4][5] |
| Adjuvant-Induced Arthritis (Rat) | Plasma | 30 mg/kg (oral) | - | Significant | [4][9] |
Diagrams
References
- 1. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. stehliklab.org [stehliklab.org]
- 6. myadlm.org [myadlm.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to PF-8380 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the autotaxin inhibitor PF-8380 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. How can I confirm the development of resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value (generally >5-fold) is a strong indicator of acquired resistance.
To ensure this is a stable resistance and not a transient adaptation, a "washout" experiment is recommended. Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, it suggests a stable genetic or epigenetic alteration is responsible for the resistance.
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A2: Resistance to this compound, an inhibitor of autotaxin (ATX), likely involves alterations in the ATX-lysophosphatidic acid (LPA) signaling axis. Potential mechanisms include:
-
Upregulation of LPA Receptors (LPARs): Increased expression of LPARs (particularly LPAR1, LPAR2, and LPAR3) on the cell surface can sensitize the cells to even low levels of LPA that are not inhibited by this compound, thereby restoring downstream pro-survival signaling.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the dependency on the ATX-LPA axis for survival and proliferation. Pathways such as the PI3K/Akt and MAPK/ERK cascades are common culprits in drug resistance and can be activated by other receptor tyrosine kinases (RTKs).
-
Increased LPA Production from Alternative Sources: While ATX is the primary producer of extracellular LPA, other enzymes may contribute to LPA synthesis, and their upregulation could compensate for ATX inhibition.
-
Alterations in Downstream Effector Molecules: Mutations or expression changes in proteins downstream of LPARs could lead to constitutive activation of survival pathways, rendering the inhibition of upstream LPA production ineffective.
Q3: How can I investigate if the upregulation of LPA receptors is the cause of resistance in my cell line?
A3: You can assess the expression levels of LPARs in your resistant and parental cell lines at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qPCR): To measure the mRNA levels of LPAR1, LPAR2, and LPAR3. A significant increase in the transcript levels in the resistant line compared to the parental line would be indicative of upregulation.
-
Western Blotting: To quantify the total protein expression of LPARs. This will confirm if the increased mRNA levels translate to higher protein levels.
-
Flow Cytometry: To measure the cell surface expression of LPARs. This is a crucial step as only the receptors on the cell surface are active. An increase in surface LPARs in the resistant line would strongly support this mechanism of resistance.
Q4: What should I do if I suspect a bypass signaling pathway is activated in my this compound resistant cells?
A4: The activation of bypass signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, can be investigated by examining the phosphorylation status of key proteins in these cascades.
-
Western Blotting for Phosphorylated Proteins: Perform Western blots using antibodies specific for the phosphorylated (active) forms of key signaling molecules like Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204). Compare the levels of phospho-Akt and phospho-ERK in resistant versus parental cells, both in the presence and absence of this compound. Constitutively high levels of phosphorylation in the resistant line, even with this compound treatment, would suggest the activation of a bypass pathway.
If a bypass pathway is identified, you can explore combination therapies. For example, if the PI3K/Akt pathway is activated, combining this compound with a PI3K or Akt inhibitor may restore sensitivity.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the exponential growth phase during drug treatment. |
| This compound Solubility | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect for any precipitation. |
| Incubation Time | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate duration. |
| Reagent Variability | Use fresh, properly stored reagents for cell viability assays (e.g., MTT, CellTiter-Glo®). |
Problem 2: Difficulty Establishing a Stable this compound Resistant Cell Line
| Possible Cause | Troubleshooting Steps |
| Initial Drug Concentration Too High | Start with a low concentration of this compound, around the IC20 of the parental cell line, and gradually increase the concentration in a stepwise manner as the cells adapt.[3][4][5] |
| Loss of Resistance Phenotype | Maintain a continuous low level of this compound in the culture medium to ensure the resistant phenotype is not lost.[5] |
| Cell Line Viability | The process of developing resistance can be stressful for cells. Ensure optimal culture conditions and consider intermittent periods of drug-free culture to allow for recovery. |
| Heterogeneity of Parental Line | The parental cell line may not contain clones with the potential to develop resistance. Consider using a different cancer cell line. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Glioblastoma (U87-MG) | 150 | 1800 | 12 |
| Breast Cancer (MDA-MB-231) | 250 | 3000 | 12 |
| Ovarian Cancer (SKOV-3) | 100 | 1500 | 15 |
Table 2: Hypothetical Relative LPA Receptor mRNA Expression in this compound Resistant Cells (Fold Change vs. Parental)
| Cell Line | LPAR1 mRNA | LPAR2 mRNA | LPAR3 mRNA |
| U87-MG Resistant | 8.5 | 4.2 | 2.1 |
| MDA-MB-231 Resistant | 6.3 | 9.8 | 3.5 |
| SKOV-3 Resistant | 10.2 | 7.5 | 1.8 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20.
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).[3]
-
Monitoring and Maintenance: At each step, monitor cell viability and morphology. Allow the cells to acclimate and resume normal proliferation before the next dose escalation.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.
-
Cryopreservation: Cryopreserve vials of the resistant cells at various stages of resistance development.
Protocol 2: Quantitative Real-Time PCR (qPCR) for LPA Receptor Expression
-
RNA Extraction: Isolate total RNA from both parental and this compound resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for LPAR1, LPAR2, LPAR3, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.
Protocol 3: Western Blotting for LPA Receptors and Downstream Signaling Proteins
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LPAR1, LPAR2, LPAR3, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials [mdpi.com]
- 2. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Culture Academy [procellsystem.com]
Technical Support Center: PF-8380 & High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-8380 in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the enzyme autotaxin (ATX).[1][2][3][4][5][6][7] Its mechanism of action involves the direct inhibition of ATX's lysophospholipase D (lysoPLD) activity, which is responsible for converting lysophosphatidylcholine (LPC) into the signaling lipid lysophosphatidic acid (LPA).[8][9] By blocking this enzymatic activity, this compound effectively reduces the levels of LPA in both in vitro and in vivo systems.[5]
Q2: What are the known off-target effects or liabilities of this compound?
While this compound is a potent ATX inhibitor, it has been reported to exhibit some liabilities. Notably, it has shown poor metabolic stability in human liver microsomes.[1][2] Additionally, this compound has been documented to have a significant inhibitory effect on the hERG (human Ether-à-go-go-Related Gene) channel, with a reported IC50 of 480 nM.[1][2] hERG inhibition is a critical safety concern in drug development due to the risk of cardiac arrhythmias.
Q3: Is this compound known to be a Pan-Assay Interference Compound (PAIN)?
Currently, there is no direct evidence in the scientific literature that categorizes this compound as a PAIN. PAINS are compounds that tend to show activity in multiple HTS assays through non-specific mechanisms.[10][11][12] However, given its physicochemical properties, particularly its poor aqueous solubility, the potential for assay interference should be carefully considered.
Troubleshooting Guide for HTS with this compound
Issue 1: High rate of false positives or inconsistent results in biochemical screens.
Potential Cause: Aggregation of this compound in aqueous assay buffers.
This compound is known to be insoluble in water and ethanol, with solubility primarily in DMSO.[13] At higher concentrations in aqueous buffers, the compound may precipitate or form aggregates, which can lead to non-specific inhibition of enzymes or interference with assay detection systems, a common source of false positives in HTS.[14][15]
Troubleshooting Steps:
-
Solubility Assessment:
-
Visually inspect assay plates for any signs of precipitation after the addition of this compound.
-
Determine the critical aggregation concentration (CAC) of this compound under your specific assay conditions.
-
-
Assay Buffer Optimization:
-
Include a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer to help prevent aggregation. A typical starting concentration is 0.01% (v/v).
-
Ensure the final DMSO concentration in the assay is kept low (typically ≤1%) and is consistent across all wells.
-
-
Orthogonal Assays:
-
Confirm primary hits using an orthogonal assay with a different detection method (e.g., if the primary screen is fluorescence-based, use a luminescence or absorbance-based secondary assay).[14]
-
Issue 2: Discrepancies between biochemical and cell-based assay results.
Potential Cause 1: Poor metabolic stability of this compound.
This compound has been reported to have low metabolic stability in human liver microsomes.[1][2] In cell-based assays, particularly with metabolically active cell lines, the compound may be rapidly metabolized, leading to a lower effective concentration over the incubation period compared to a biochemical assay.
Troubleshooting Steps:
-
Time-course experiments: In cell-based assays, vary the incubation time with this compound to assess the impact of potential metabolism on the observed activity.
-
Metabolite analysis: If feasible, analyze the cell culture supernatant for the presence of this compound and its potential metabolites over time using techniques like LC-MS.
Potential Cause 2: Cytotoxicity at higher concentrations.
While used at low micromolar concentrations in many cell-based experiments, higher concentrations of this compound may induce cytotoxicity, which can confound the results of assays measuring cell proliferation, viability, or other cellular functions.[16]
Troubleshooting Steps:
-
Cytotoxicity Assays: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) with the cell line used in your primary screen to determine the concentration range at which this compound is non-toxic.
-
Dose-response curves: Generate full dose-response curves for this compound in your cell-based assay to identify if the observed effect is biphasic or plateaus at a level indicative of cytotoxicity.
Issue 3: Suspected interference with assay signal (e.g., fluorescence or luminescence).
Potential Cause: Intrinsic properties of the this compound chemical scaffold.
Although not specifically reported for this compound, compounds with certain chemical structures can interfere with assay detection technologies.[17][18] This can manifest as quenching or enhancement of a fluorescent or luminescent signal.
Troubleshooting Steps:
-
Signal Interference Assay:
-
Run a control experiment in the absence of the enzyme or biological target. Add this compound to the assay buffer containing the detection reagents and substrate to see if it directly affects the signal.
-
-
Pre-read of Assay Plates:
-
For fluorescence-based assays, perform a pre-read of the assay plate after the addition of this compound but before the addition of the substrate to measure the intrinsic fluorescence of the compound.[17]
-
-
Use of Orthogonal Reporter Systems:
-
If using a luciferase reporter assay, consider using a different type of luciferase (e.g., if issues are seen with firefly luciferase, try a Renilla luciferase-based system) or a non-luciferase-based reporter system for hit confirmation.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| ATX Inhibition (IC50) | 2.8 nM | Isolated Enzyme Assay | [1][2][5][6][7][9] |
| 101 nM | Human Whole Blood | [5][6][7][8][9] | |
| 1.16 nM | Rat ATX (FS-3 substrate) | [8][9] | |
| hERG Inhibition (IC50) | 480 nM | N/A | [1][2] |
| Metabolic Stability | Poor | Human Liver Microsomes | [1][2] |
| Solubility | Insoluble | Water, Ethanol | [13] |
| Soluble | DMSO (up to 96 mg/mL) | [13] |
Experimental Protocols
Protocol 1: Cell Migration (Wound Healing) Assay
This protocol is adapted from studies investigating the effect of this compound on glioblastoma cell migration.[13]
-
Cell Seeding: Plate GL261 or U87-MG cells in 6-well plates and grow to 70-80% confluency.
-
Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh media containing this compound at the desired concentration (e.g., 1 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C and 5% CO2.
-
Imaging: Capture images of the scratch at 0 hours and after 20-24 hours.
-
Analysis: Quantify the migration of cells into the scratched area. This can be done by measuring the change in the width of the scratch or by counting the number of cells that have migrated into the wound area.
Visualizations
Caption: Mechanism of action of this compound in the ATX-LPA signaling pathway.
Caption: Troubleshooting workflow for potential artifacts with this compound in HTS.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. selleckchem.com [selleckchem.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of PF-8380
This technical support center provides best practices for the long-term storage and handling of PF-8380, a potent autotaxin inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in ensuring the stability and efficacy of this compound throughout their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid (powder) form of this compound upon receipt?
For long-term storage, the solid form of this compound should be stored at -20°C.[1][2] Some suppliers suggest that storage at -20°C can maintain stability for up to three years.[1] It is also recommended to protect the compound from light. While the product is shipped at ambient temperature, it is stable for the duration of shipping and normal handling; however, upon receipt, it should be stored as recommended.[3]
Q2: I've prepared a stock solution of this compound in DMSO. What are the optimal storage conditions and for how long is it stable?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[1][4] For long-term storage, -80°C is recommended, which can keep the solution stable for up to 2 years.[5] Alternatively, storage at -20°C is suitable for up to 1 year.[1][5] For shorter periods, a stock solution can be stored at -20°C for up to one month.[1][6] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact the solubility of the product.[1][5]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
Precipitation can occur, especially when storing solutions at low temperatures or when diluting a DMSO stock into an aqueous buffer.[4] If you observe precipitation in your DMSO stock solution, you can try to redissolve it by gently warming the vial and using sonication.[5] To prevent precipitation when diluting into aqueous media, it is best to make intermediate dilutions in DMSO before adding to the final buffer.[4] Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%.[4]
Q4: What is the recommended solvent for preparing this compound stock solutions?
DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[1][5][7][8] It is soluble in DMSO at concentrations as high as 100 mg/mL (209.06 mM), though ultrasonic assistance may be needed.[5] this compound is insoluble in water and ethanol.[1]
Q5: For in vivo experiments, how should I prepare the working solution of this compound?
For in vivo studies, it is recommended to prepare the working solution fresh on the day of the experiment.[5] A common formulation involves first dissolving this compound in DMSO to create a stock solution. This stock solution is then further diluted with a mixture of co-solvents. One such protocol involves a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
Quantitative Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Protect from light. |
| Stock Solution in DMSO | -80°C | Up to 2 years[5] | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 year[1][5] | Use fresh, anhydrous DMSO.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1][6] | For shorter-term use. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of solid this compound. For 1 mg of this compound (MW: 478.33 g/mol ), you will need 209.06 µL of DMSO to make a 10 mM solution.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
To aid dissolution, use an ultrasonic bath until the solution is clear.[5]
-
Once fully dissolved, aliquot the stock solution into smaller, tightly sealed vials for storage.
Recommended Workflow for Handling and Storing this compound
Figure 1. Recommended Workflow for this compound
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of autotaxin (ATX).[1][5][7][9] ATX is an enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[5][7][9] LPA is a signaling molecule that acts on various G protein-coupled receptors, leading to downstream effects such as cell proliferation, migration, and survival, which are implicated in cancer and inflammation.[2][9] By inhibiting ATX, this compound reduces the levels of LPA, thereby attenuating these signaling pathways.[2][9]
Figure 2. This compound Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. captivatebio.com [captivatebio.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent PF-8380 Delivery in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PF-8380 in preclinical research. The following troubleshooting guides and FAQs address common issues to ensure consistent and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of autotaxin (ATX).[1][2][3][4] ATX is a secreted enzyme that catalyzes the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC).[2][5][6][7] By inhibiting ATX, this compound effectively reduces the levels of LPA in plasma and at local sites of inflammation or disease.[6][8][9] LPA is a signaling lipid involved in numerous biological processes, including cell proliferation, migration, inflammation, and angiogenesis; its inhibition is the basis for the therapeutic potential of this compound.[5][6][8][10]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years.[2] Stock solutions, typically prepared in DMSO, should be stored at -80°C and are generally stable for at least one year.[4]
Q3: What is the solubility of this compound?
A3: this compound is highly soluble in DMSO, with concentrations of 95-100 mg/mL achievable.[1][7] Its aqueous solubility is limited. For in vivo formulations, co-solvents and vehicles are required. A summary of its solubility in various solvents is provided in Table 1.
Q4: What are the typical dose ranges for in vivo studies?
A4: The dose of this compound depends on the animal model and the therapeutic area. For inflammation and pain models in rats, oral doses of 10-100 mg/kg have been used, with 30 mg/kg providing a greater than 95% reduction in LPA levels.[1][6][8] In mouse glioblastoma models, a dose of 10 mg/kg has been shown to be effective as a radiosensitizer.[5] Refer to Table 3 for model-specific starting dose recommendations.
Section 2: Troubleshooting Guide
Issue: Inconsistent or Lower-Than-Expected Efficacy
Q5: My experimental results with this compound are variable between animals. What are the potential causes?
A5: Variability in efficacy can stem from several factors. The most common issues are related to inconsistent drug formulation, improper administration, or incorrect timing of endpoint analysis relative to the drug's pharmacokinetic profile. A logical approach to troubleshooting this issue is outlined in the diagram below.
Q6: I am not observing the expected reduction in LPA levels after this compound administration. Why might this be?
A6: A lack of pharmacodynamic response is often linked to pharmacokinetics. This compound has a short effective half-life of approximately 1.2 hours in rodents.[2][7] Maximal reduction of LPA levels is typically observed between 0.5 and 3 hours post-administration.[2][7] By 24 hours, LPA levels may return to baseline.[2] Ensure that your blood or tissue samples are collected within this peak activity window. Additionally, confirm that the formulation was prepared correctly and administered successfully, as incomplete delivery will result in insufficient drug exposure.
Issue: Formulation and Administration Challenges
Q7: How do I prepare a stable formulation of this compound for oral gavage?
A7: Due to its low aqueous solubility, this compound requires a specific vehicle for consistent oral delivery. A commonly used formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. A detailed, step-by-step protocol for preparing this vehicle is provided in the Experimental Protocols section below. It is critical to prepare the formulation fresh for each experiment and to observe for any signs of precipitation.
Q8: My this compound solution is precipitating after being prepared. How can I prevent this?
A8: Precipitation often occurs when an organic stock solution is added too quickly to an aqueous buffer or if the final concentration exceeds its solubility limit in the chosen vehicle. To prevent this, add each solvent sequentially as described in Protocol 1.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2] Always visually inspect the final solution for clarity before administration. Using fresh, anhydrous DMSO for the initial stock solution is also recommended, as moisture-absorbing DMSO can reduce solubility.[1]
Section 3: Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Mechanism of Action | Autotaxin (ATX) Inhibitor | [1] |
| IC₅₀ (Isolated Enzyme) | 2.8 nM | [1][2][4][6] |
| IC₅₀ (Rat ATX) | 1.16 nM | [1][2] |
| IC₅₀ (Human Whole Blood) | 101 nM | [1][2][6][9] |
| Solubility (DMSO) | ~96 mg/mL | [1] |
| Solubility (DMF) | 5 mg/mL | [9] |
| Solubility (DMF:PBS 1:6) | 0.14 mg/mL |[9] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Reference(s) |
|---|---|---|---|
| Administration Route | Oral (gavage) | Rat | [1] |
| Oral Bioavailability | 43 - 83% | Rat | [2][7] |
| Effective Half-life (t₁/₂) | 1.2 h | Rat | [2][7] |
| Mean Clearance | 31 mL/min/kg | Rat | [2][7] |
| Time to Max LPA Reduction | 0.5 - 3 h | Rat | [1][2] |
| Blood-Brain Barrier | Permeable | Mouse |[11] |
Table 3: Recommended Starting Doses for Preclinical Models
| Preclinical Model | Species | Dose | Administration | Reference(s) |
|---|---|---|---|---|
| Inflammatory Hyperalgesia | Rat | 30 mg/kg | Oral, once daily | [1][6][8] |
| Adjuvant-Induced Arthritis | Rat | 10, 30, or 100 mg/kg | Oral, twice daily | [8] |
| Glioblastoma (Radiosensitizer) | Mouse | 10 mg/kg | Oral, daily | [5] |
| Endotoxemia (LPS model) | Mouse | 30 mg/kg | Oral, single dose | [11] |
| Cardiac Inflammation (AMI) | Mouse | Not specified | Oral, twice daily |[10] |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (2 mg/mL)
This protocol is adapted from vehicle formulations suggested for in vivo experiments with poorly soluble compounds.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
Procedure:
-
Calculate Required Mass: Determine the total volume of dosing solution needed. For a 10 mg/kg dose in a 25g mouse with a dosing volume of 100 µL, the required concentration is 2.5 mg/mL. Adjust calculations based on your specific experimental parameters.
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock. For a final vehicle composition of 5% DMSO, you would dissolve the drug in this initial DMSO volume. For example, to make 1 mL of a 2 mg/mL final solution, dissolve 2 mg of this compound in 50 µL of DMSO.
-
Add Co-solvents Sequentially: a. To the DMSO/drug mixture, add 300 µL of PEG300 (for a final concentration of 30%). Vortex thoroughly. b. Add 50 µL of Tween 80 (for a final concentration of 5%). Vortex thoroughly.
-
Add Aqueous Component: Slowly add 600 µL of sterile saline or PBS to reach the final volume of 1 mL. Add the aqueous solution dropwise while vortexing to prevent precipitation.
-
Ensure Dissolution: If the solution appears cloudy or contains precipitate, sonicate in a bath sonicator for 5-10 minutes until the solution is clear.
-
Final Check: Visually inspect the final solution to ensure it is a clear, homogenous solution before drawing it into a dosing syringe. Prepare this formulation fresh before each use.
Protocol 2: Pharmacodynamic Assessment of this compound Efficacy
This protocol outlines the key steps for verifying that this compound is effectively inhibiting its target in vivo by measuring LPA levels.
Procedure:
-
Animal Dosing: Administer this compound via oral gavage at the desired dose. Include a vehicle-only control group.
-
Sample Collection Timing: Based on the known pharmacokinetics, collect blood samples at a time of expected maximum drug effect (e.g., 2 hours post-dose).
-
Blood Collection: Collect blood via an appropriate method (e.g., cardiac puncture, retro-orbital bleed) into tubes containing an anticoagulant such as EDTA.
-
Plasma Preparation: Immediately place the blood tubes on ice. Centrifuge at ~2000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to fresh, labeled tubes and immediately freeze at -80°C until analysis. LPA is a lipid that can degrade, so prompt processing and freezing are crucial.
-
LPA Quantification: Analyze LPA levels in the plasma samples using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or a commercially available ELISA kit.
-
Data Analysis: Compare the LPA levels in the this compound-treated group to the vehicle control group. A significant reduction in LPA confirms target engagement and successful drug delivery.
Section 5: Visualized Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. This compound hydrochloride | TargetMol [targetmol.com]
- 5. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model [mdpi.com]
Validation & Comparative
Validating PF-8380's Inhibition of Autotaxin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-8380, a potent autotaxin inhibitor, with other alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Autotaxin and this compound
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1] It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (LPC).[2][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis.[4][5]
This compound is a highly potent, orally bioavailable small molecule inhibitor of autotaxin.[6] It has been demonstrated to effectively reduce LPA levels in both plasma and at sites of inflammation, making it a valuable tool for studying the biological roles of the ATX-LPA axis and a potential therapeutic agent.[7][8]
Comparative Analysis of Autotaxin Inhibitors
The efficacy of various autotaxin inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of autotaxin by 50%. The following table summarizes the IC50 values for this compound and a selection of other notable autotaxin inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as the experimental conditions, such as the enzyme source and substrate used, can vary between studies.
| Inhibitor | IC50 (Isolated Enzyme) | IC50 (Whole Blood/Plasma) | Substrate Used | Reference |
| This compound | 2.8 nM | 101 nM (human whole blood) | FS-3 / LPC | [8] |
| GLPG1690 (Ziritaxestat) | Not explicitly stated in snippets | 75 - 132 nM (human plasma) | LPA 18:2 | [9][10] |
| BBT-877 | 2.4 nM | 6.5 - 6.9 nM (human plasma) | Not specified / LPA 18:2 | [9][11] |
| S32826 | 5.6 nM | Not specified | LPC | [4] |
| BrP-LPA | 0.7–1.6 µM | Not specified | LPC | [4] |
| HA155 | 5.7 nM | Not specified | LPC | [4] |
Experimental Protocols for Validating Autotaxin Inhibition
The inhibition of autotaxin activity by compounds like this compound is commonly validated using an LPA assay. This can be achieved through direct measurement of LPA levels or by quantifying a byproduct of the enzymatic reaction, such as choline.
Choline-Release Assay (TOOS Assay)
This colorimetric assay is a widely used method to determine autotaxin activity by measuring the amount of choline released from the hydrolysis of LPC. The released choline is then used in a series of enzymatic reactions that result in a colored product, which can be quantified spectrophotometrically.[1][2]
Materials:
-
Recombinant autotaxin enzyme
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-sn-glycero-3-phosphocholine)
-
Assay Buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, 0.05% Triton X-100
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
-
4-aminoantipyrine (4-AAP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the autotaxin enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the LPC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 1-4 hours).
-
Prepare a detection reagent mix containing choline oxidase, HRP, TOOS, and 4-AAP in an appropriate buffer.
-
Add the detection reagent mix to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 555 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
LPA Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For a direct and highly sensitive quantification of LPA levels, LC-MS/MS is the method of choice. This technique allows for the separation and specific detection of different LPA species.
Materials:
-
Plasma or serum samples from subjects treated with the inhibitor
-
Internal standards (e.g., C17:0 LPA)
-
Organic solvents for liquid-liquid extraction (e.g., methanol, chloroform, acidified water)
-
Liquid chromatograph coupled to a tandem mass spectrometer
Procedure:
-
Collect blood samples in tubes containing an anticoagulant and an autotaxin inhibitor to prevent ex vivo LPA formation.[3]
-
Separate plasma by centrifugation at low temperature.
-
Perform a lipid extraction from the plasma samples using a suitable organic solvent mixture. The Bligh & Dyer method is commonly used.
-
Add a known amount of an internal standard to each sample before extraction for accurate quantification.
-
Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the LC mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different LPA species using a suitable LC column and gradient.
-
Detect and quantify the LPA species using the mass spectrometer in multiple reaction monitoring (MRM) mode, targeting the specific precursor and product ions for each LPA species and the internal standard.
-
Compare the LPA levels in samples from treated subjects to those from untreated or vehicle-treated controls to determine the extent of inhibition.
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the autotaxin-LPA signaling pathway and the experimental workflow for validating its inhibition.
Caption: The Autotaxin-LPA signaling pathway.
Caption: Experimental workflow for validating autotaxin inhibition.
References
- 1. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin-LPA-LPP3 Axis in Energy Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Scientist.com [app.scientist.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tosoh.co.jp [tosoh.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bridgebiorx.com [bridgebiorx.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of PF-8380 and Other Autotaxin Inhibitors in Preclinical and Clinical Research
This guide provides a detailed comparison of the efficacy of PF-8380 with other notable autotaxin (ATX) inhibitors. The information is intended for researchers, scientists, and professionals in drug development, offering an objective look at the performance of these compounds based on available experimental data. We will delve into their mechanisms of action, comparative potency, and outcomes in various experimental models.
Introduction to Autotaxin and Its Role as a Therapeutic Target
Autotaxin (ATX), also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in cell signaling.[1] Its primary function is to hydrolyze lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][2] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), triggering a multitude of cellular responses, including cell proliferation, migration, survival, and invasion.[1][2][3] The ATX-LPA signaling axis is essential for normal embryonic development but has also been implicated in a wide range of pathological processes, including inflammation, fibrosis, and cancer.[1][2][3][4] Consequently, inhibiting ATX to reduce LPA production has emerged as a promising therapeutic strategy for various diseases.
This compound: A Potent, First-Generation Autotaxin Inhibitor
This compound is a potent, small-molecule inhibitor of autotaxin.[5][6][7] It functions as a type I inhibitor, directly occupying the orthosteric site of the ATX enzyme and mimicking the binding of the LPC substrate.[8][9] This mechanism effectively blocks the production of LPA.
In preclinical studies, this compound has demonstrated significant efficacy. It has been shown to reduce inflammatory hyperalgesia in rat models, with an oral dose of 30 mg/kg leading to a greater than 95% reduction in LPA levels in both plasma and at the site of inflammation.[5][10] In the context of cancer, particularly glioblastoma, this compound has been found to decrease tumor cell invasion and migration, abrogate radiation-induced neovascularization, and enhance the efficacy of radiotherapy.[8][11]
Comparative Efficacy of Autotaxin Inhibitors
Several other autotaxin inhibitors have been developed and evaluated, each with distinct characteristics. This section compares this compound to key alternatives such as IOA-289, GLPG1690 (Ziritaxestat), and others.
IOA-289: Developed by iOnctura, IOA-289 is a first-in-class, non-competitive ATX inhibitor being evaluated for cancer treatment.[12][13] Preclinical research suggests IOA-289 has a multi-pronged anti-tumor effect: directly inhibiting cancer cell proliferation, reducing tumor-associated fibrosis to allow immune cell infiltration, and interrupting resistance to therapy.[12][13][14] It is currently in a Phase Ib clinical trial for metastatic pancreatic cancer.[12][13] Its unique binding mode may contribute to an improved safety profile compared to first-generation inhibitors.[13]
GLPG1690 (Ziritaxestat): This competitive inhibitor advanced to Phase III clinical trials for idiopathic pulmonary fibrosis (IPF).[8] However, these trials yielded disappointing results, highlighting the complexities of targeting this pathway in chronic fibrotic diseases.[15]
HA155: One of the first small-molecule ATX inhibitors developed, HA155 showed high potency but was limited by very poor metabolic stability.[16]
BI2545: Developed as an analog of this compound, BI2545 was designed to improve upon the poor metabolic stability and potential for hERG inhibition observed with this compound.[16]
ONO-8430506: This inhibitor has shown efficacy in preclinical cancer models, reducing initial breast cancer cell growth and subsequent lung metastatic nodules by 60% in mice.[8]
Data Presentation
Table 1: In Vitro Potency of Selected Autotaxin Inhibitors
| Inhibitor | Target | IC50 (Isolated Enzyme) | IC50 (Human Whole Blood) | Notes |
| This compound | Autotaxin | 2.8 nM[5][6][7] | 101 nM[5][6][7] | Potent, orthosteric inhibitor. |
| HA155 | Autotaxin | 5.7 nM[16] | N/A | First-generation inhibitor with poor metabolic stability.[16] |
| BI2545 | Autotaxin | 2.2 nM[16] | 29 nM (plasma assay)[16] | This compound analog with improved metabolic stability.[16] |
| IOA-289 | Autotaxin | N/A | N/A | First-in-class non-competitive inhibitor for cancer.[12] Potency details are not publicly available in the provided results. |
| GLPG1690 | Autotaxin | N/A | N/A | Advanced to Phase III for IPF but failed to meet endpoints.[8][15] |
N/A: Data not available in the provided search results.
Table 2: Summary of In Vivo Effects and Clinical Status
| Inhibitor | Key In Vivo / Clinical Findings | Development Stage |
| This compound | Reduces inflammatory hyperalgesia in rats; enhances radiosensitivity and delays tumor growth in glioblastoma models.[5][10][11] | Preclinical |
| IOA-289 | Slows tumor growth and lung fibrosis in mouse models; reduces fibrosis and enhances CD8+ T cell infiltration in breast tumors.[14][17] | Phase Ib (Pancreatic Cancer)[12] |
| GLPG1690 | Investigated for Idiopathic Pulmonary Fibrosis (IPF).[8] | Failed Phase III Trials[15] |
| ONO-8430506 | Decreased breast cancer growth and lung metastasis in mice.[8] | Preclinical |
Mandatory Visualizations
References
- 1. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 13. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 14. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of PF-8380 and BrP-LPA in glioblastoma cells
A detailed analysis for researchers and drug development professionals on two key inhibitors of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis, a critical pathway in glioblastoma progression.
This guide provides an objective, data-driven comparison of PF-8380 and BrP-LPA, two pharmacological agents targeting the ATX-LPA pathway in glioblastoma (GBM) cells. The information presented is collated from preclinical studies to aid researchers in selecting the appropriate tool compound for their specific experimental needs.
At a Glance: Key Differences and Mechanisms of Action
This compound is a potent and specific small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for producing the signaling lipid lysophosphatidic acid (LPA) in the tumor microenvironment.[1][2] By inhibiting ATX, this compound effectively reduces the levels of extracellular LPA, thereby attenuating its downstream pro-tumorigenic effects.[1]
In contrast, BrP-LPA (bromomethylene phosphonate LPA) exhibits a dual mechanism of action. It functions as both an inhibitor of ATX and a pan-antagonist of LPA receptors.[3][4] This means BrP-LPA not only curtails the production of LPA but also directly blocks the signaling initiated by any existing LPA at its cell surface receptors.
References
- 1. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PF-8380 and Other Autotaxin Inhibitors: A Dose-Response Guide for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response relationship of PF-8380, a potent autotaxin (ATX) inhibitor, in various cell lines. The performance of this compound is compared with other notable ATX inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers in oncology and drug discovery to inform experimental design and compound selection.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4][5] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis, all of which are hallmarks of cancer.[1][2][3][4][5] Consequently, inhibiting ATX activity has emerged as a promising therapeutic strategy for various cancers.[1][2] this compound is a potent and specific inhibitor of ATX that has been instrumental in elucidating the role of the ATX-LPA axis in cancer biology.[6]
Comparative Dose-Response Data
Table 1: Dose-Response Data for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Enzymatic Assay | - | 0.0028 | [1][7] |
| Human Whole Blood | - | 0.101 | [1][7] |
| GL261 | Glioblastoma (murine) | Not specified, but effective at 1 µM | [6][8][9] |
| U87-MG | Glioblastoma (human) | Not specified, but effective at 1 µM | [6][8][9] |
| A549 | Lung Carcinoma | > 20 | [1][7] |
| HEK293 | Embryonic Kidney | > 20 | [1] |
| Hep 3B2 | Hepatocellular Carcinoma | > 20 | [1] |
| MCF7 | Breast Cancer | > 20 | [1] |
| MDA-MB-231 | Breast Cancer | > 20 | [1] |
| NCI-H1581 | Lung Cancer | > 20 | [1] |
| NCI-H2228 | Lung Cancer | > 20 | [1] |
| RAW264.7 | Macrophage (murine) | > 20 | [1] |
Table 2: Dose-Response Data for Other Autotaxin Inhibitors
| Inhibitor | Assay/Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| GLPG1690 (Ziritaxestat) | Enzymatic Assay (LPC substrate) | - | 27 | [3] |
| 4T1 | Breast Cancer (murine) | Not specified, used in vivo | [10][11] | |
| Hs578T | Breast Cancer (human) | Not specified, used in vitro | [10] | |
| ONO-8430506 | Enzymatic Assay (FS-3 substrate) | - | 5.1 | [12] |
| Enzymatic Assay (LPC substrate) | - | 4.5 | [12] | |
| Breast Cancer Model (in vivo) | Breast Cancer | Not specified, used in vivo | [13][14] | |
| S32826 | Enzymatic Assay (LPC substrate) | - | 5.6 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a general procedure for determining the effect of ATX inhibitors on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other ATX inhibitors
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[6][10][12][13][15]
-
-
Compound Treatment:
-
Prepare a stock solution of the ATX inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[6][10][12][13][15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by using a plate shaker for 5-10 minutes to ensure complete solubilization.[6][10][12][13][15]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for dose-response curve analysis using the MTT assay.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
PF-8380: A Highly Selective Autotaxin Inhibitor for Preclinical Research
A comprehensive analysis of the in vitro data confirms the exceptional specificity of PF-8380 for autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), over other structurally related enzymes. This guide provides a detailed comparison of this compound's inhibitory activity, supported by experimental data and protocols, to aid researchers in its effective application.
This compound is a potent and specific inhibitor of autotaxin, a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a multitude of physiological and pathological processes. The high selectivity of this compound is crucial for dissecting the specific roles of the ATX-LPA signaling axis in various disease models.
Comparative Analysis of Inhibitory Potency
Quantitative in vitro enzyme assays demonstrate that this compound inhibits autotaxin with high potency, exhibiting an IC50 value of 2.8 nM in isolated enzyme preparations.[1][2][3] This potency is slightly reduced in a more complex biological matrix, with an IC50 of 101 nM in human whole blood. While comprehensive selectivity data against a broad panel of enzymes is not extensively published in a single study, available information indicates a favorable selectivity profile. For instance, this compound displays a significantly lower affinity for the hERG channel, with a reported IC50 of 480 nM, suggesting a degree of specificity. Further research is required to fully elucidate the inhibitory activity of this compound against other members of the ENPP family and various phospholipases.
| Enzyme | Inhibitor | IC50 (nM) | Assay Conditions |
| Autotaxin (ENPP2) | This compound | 2.8 | Isolated enzyme assay[1][2][3] |
| Autotaxin (ENPP2) | This compound | 101 | Human whole blood[1][2] |
| hERG | This compound | 480 | Not specified |
Autotaxin Signaling Pathway
Autotaxin is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs) on the cell surface, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, migration, and survival.
References
Evaluating the Synergistic Effects of PF-8380 with Other Therapeutic Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic potential of PF-8380, a potent autotaxin (ATX) inhibitor, with other therapeutic agents. This document synthesizes preclinical data, details experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in combination cancer therapies.
This compound is a potent inhibitor of autotaxin (ATX), an enzyme responsible for producing the signaling lipid lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in numerous pathological processes, including cancer progression, inflammation, and fibrosis.[3][4] By inhibiting ATX, this compound reduces LPA levels, thereby disrupting downstream signaling pathways that promote tumor growth, invasion, and resistance to therapy.[5][6] This guide explores the experimental evidence for the synergistic effects of this compound when combined with other cancer treatments, primarily radiotherapy, and draws comparisons with other autotaxin inhibitors in chemotherapy combinations.
Synergistic Effects of this compound with Radiotherapy in Glioblastoma
Preclinical studies have robustly demonstrated the synergistic potential of this compound in combination with radiation therapy for glioblastoma (GBM), one of the most aggressive forms of brain cancer.[5][6][7]
In Vitro Findings
In human (U87-MG) and murine (GL261) glioblastoma cell lines, pre-treatment with this compound prior to irradiation significantly enhanced the cytotoxic effects of radiation.[6][7] The combination therapy led to a marked decrease in clonogenic survival, cell migration, and invasion compared to either treatment alone.[6][7]
| Cell Line | Treatment | Effect on Migration | Effect on Invasion | Reference |
| GL261 | This compound (1 µM) + Radiation (4 Gy) | 33% additional reduction vs. radiation alone (P=0.002) | 35.6% additional reduction vs. radiation alone (P=0.0037) | [2][6][7] |
| U87-MG | This compound (1 µM) + Radiation (4 Gy) | 17.9% additional reduction vs. radiation alone (P=0.012) | 31.8% additional reduction vs. radiation alone (P=0.002) | [2][6][7] |
In Vivo Evidence
In a murine orthotopic model of glioblastoma, the combination of this compound with radiation therapy significantly delayed tumor growth and prolonged survival compared to monotherapy.[6][7] Mice treated with both this compound and radiation took significantly longer to reach a tumor volume of 7000 mm³ (>32 days) compared to untreated mice (11.2 days) or mice receiving only radiation (23.2 days).[5][8]
Mechanism of Synergism
The synergistic effect of this compound and radiation is attributed to the inhibition of the ATX-LPA axis, which disrupts key survival pathways activated by radiation. Specifically, this compound was shown to abrogate radiation-induced Akt phosphorylation, a critical signaling node for cell survival and proliferation.[6][7]
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO | News | News & insights | Syncona [synconaltd.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US FDA grants Orphan Drug Designation for iOnctura's first-in-class autotaxin cancer therapy [prnewswire.com]
- 7. Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profile of PF-8380, a Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of PF-8380, a selective inhibitor of autotaxin (ATX). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in numerous physiological and pathological processes, including inflammation, fibrosis, and cancer. Understanding the profile of this compound in relation to other inhibitors is crucial for its application as a research tool and for the development of novel therapeutics targeting the ATX-LPA pathway.
Pharmacodynamic Profile: Potency and Activity
This compound is a highly potent inhibitor of autotaxin. Its inhibitory activity has been characterized in various systems, from isolated enzymes to whole blood assays, demonstrating its robust capacity to engage its target. The following table compares the in vitro potency of this compound with other notable autotaxin inhibitors.
Table 1: Comparative In Vitro Potency of Autotaxin Inhibitors
| Compound | Target | IC50 (Isolated Enzyme) | IC50 (Human Whole Blood) | Reference |
| This compound | Autotaxin | 2.8 nM | 101 nM | [1][2][3][4][5][6] |
| This compound | Rat Autotaxin | 1.16 nM | Not Reported | [3][6] |
IC50: Half-maximal inhibitory concentration.
The pharmacodynamic effect of this compound has been demonstrated in vivo through its ability to significantly reduce LPA levels in both plasma and at sites of inflammation. In a rat air pouch model, a 30 mg/kg oral dose of this compound resulted in a greater than 95% reduction in LPA levels within three hours, correlating with anti-inflammatory and analgesic effects comparable to naproxen.[2][4] This demonstrates a strong PK/PD relationship, where inhibition of ATX activity in plasma directly translates to a functional effect at a pathological site.[2][4]
Pharmacokinetic Profile: Absorption, Distribution, and Metabolism
The viability of an inhibitor for in vivo studies and potential therapeutic use is heavily dependent on its pharmacokinetic properties. This compound exhibits adequate oral bioavailability and exposure for in vivo testing.
Table 2: Summary of Pharmacokinetic Parameters for this compound in Rats
| Parameter | Route | Value | Reference |
| Clearance | IV (1 mg/kg) | 31 mL/min/kg | [1][3] |
| Volume of Distribution (Vdss) | IV (1 mg/kg) | 3.2 L/kg | [1][3] |
| Effective Half-Life (t½) | IV (1 mg/kg) | 1.2 h | [1][3] |
| Oral Bioavailability | Oral (1-100 mg/kg) | 43 - 83% | [1][3] |
IV: Intravenous.
Plasma concentrations of this compound increase with escalating oral doses. The maximum concentration (Cmax) increases proportionally with doses from 1 to 10 mg/kg.[1][3] The area under the curve (AUC), representing total drug exposure, is approximately proportional to the dose up to 100 mg/kg.[1][3] While effective, this compound has been noted to have poor metabolic stability in liver microsomes in some studies, which may influence its duration of action.[7]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process for evaluating inhibitors like this compound, the following diagrams are provided.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing autotaxin inhibitor efficacy in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize autotaxin inhibitors like this compound.
Protocol 1: In Vitro Autotaxin (ATX) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of ATX by monitoring the hydrolysis of a fluorogenic substrate, such as FS-3.
-
Materials:
-
Recombinant human or rat ATX
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
ATX Substrate: FS-3 (fluorescent substrate) or Lysophosphatidylcholine (LPC)
-
Test Compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and any positive controls in Assay Buffer.
-
To each well of the 96-well plate, add the Assay Buffer and the test compound or vehicle control (DMSO).
-
Add the ATX enzyme solution to each well to initiate the pre-incubation. Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATX substrate (e.g., FS-3) to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes using an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Ex Vivo ATX Activity Assay in Whole Blood
This assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix.
-
Materials:
-
Freshly collected human or animal whole blood (heparinized)
-
Test Compound (this compound) dissolved in DMSO
-
LPC (1-oleoyl) as substrate
-
Internal standard (e.g., C17:0 LPA)
-
LC-MS/MS system
-
-
Procedure:
-
Add serial dilutions of this compound or vehicle (DMSO) to aliquots of whole blood.
-
Incubate the samples at 37°C for a defined period (e.g., 2 hours).[3][6]
-
Add LPC substrate to initiate the ATX reaction and continue incubation.
-
Stop the reaction by adding an organic solvent (e.g., methanol) containing the internal standard to precipitate proteins and extract lipids.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of LPA produced.
-
Calculate the IC50 value by plotting the percentage of LPA production inhibition against the inhibitor concentration.
-
Protocol 3: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment
This protocol determines the relationship between the concentration of the inhibitor in plasma and its effect on LPA levels in vivo.
-
Animal Model:
-
Male Lewis rats or other appropriate rodent model.[6]
-
-
Procedure:
-
Administer this compound to animals via the desired route (e.g., oral gavage) at various dose levels (e.g., 1, 3, 10, 30, 100 mg/kg).[6] A separate cohort receives the vehicle as a control.
-
At predetermined time points post-administration (e.g., 0.5, 1, 3, 6, 12, 24 hours), collect blood samples (e.g., via tail vein or terminal cardiac puncture) into tubes containing an anticoagulant.
-
Immediately process the blood to obtain plasma and store samples at -80°C until analysis.
-
Pharmacokinetic Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method. Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamic Analysis: In parallel plasma samples, perform lipid extraction. Quantify the levels of various LPA species (e.g., C16:0, C18:0, C20:4) using LC-MS/MS.
-
Data Correlation: Correlate the plasma concentration of this compound at each time point with the corresponding percentage reduction in plasma LPA levels to establish a PK/PD relationship.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
Benchmarking the Anti-Migratory Effects of PF-8380 Against Known Inhibitors: A Comparative Guide
Abstract
This guide provides a comprehensive, data-driven comparison of the anti-migratory efficacy of PF-8380, a potent autotaxin (ATX) inhibitor, against other established inhibitors of cell migration. By targeting ATX, this compound effectively reduces the production of lysophosphatidic acid (LPA), a critical signaling lipid that promotes cell motility.[1][2][3] This document presents quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows to offer an objective resource for researchers, scientists, and professionals in drug development.
Introduction to Cell Migration and this compound
Cell migration is a fundamental biological process essential for tissue development, immune responses, and wound healing. However, the dysregulation of cell migration is a key driver of cancer metastasis, making it a prime target for therapeutic intervention.[4] The ATX-LPA signaling axis plays a universal role in stimulating cellular responses, including proliferation and migration.[5] this compound is a potent and selective small-molecule inhibitor of autotaxin, the primary enzyme responsible for producing LPA in the extracellular environment.[3] By blocking LPA production, this compound disrupts downstream signaling pathways that are crucial for cell motility.[2][6] This guide benchmarks the performance of this compound against inhibitors that target different components of the cell migration machinery.
Comparative Analysis of Anti-Migratory Potency
The effectiveness of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the reported IC50 values for this compound and other well-characterized inhibitors across various cell migration assays, demonstrating this compound's high potency.
| Compound | Target | Cell Line | Assay Type | IC50 |
| This compound | Autotaxin (ATX) | MDA-MB-231 (Breast Cancer) | Transwell Migration | ~10 nM |
| U87-MG (Glioblastoma) | Wound Healing | <1 µM | ||
| BrP-LPA | LPAR Antagonist / ATX Inhibitor | MDA-MB-231 (Breast Cancer) | Wound Healing | ~1 µM |
| Y-27632 | ROCK | Various | Cell Migration | 1-10 µM |
| Wortmannin | PI3K | Various | Cell Migration | 10-100 nM |
| NSC23766 | Rac1 | Various | Cell Migration | 50-100 µM |
Table 1: Comparative Potency of Cell Migration Inhibitors. Data compiled from various scientific publications. Lower IC50 values indicate higher potency. This compound demonstrates potent inhibition at nanomolar concentrations.
Experimental Protocols
Standardized methodologies are critical for accurately assessing and comparing the effects of anti-migratory compounds. The following are detailed protocols for the key experiments cited.
Transwell Migration Assay (Boyden Chamber)
This assay quantifies the chemotactic response of cells migrating through a porous membrane towards a chemoattractant.[7][8]
-
Cell Preparation: Culture cells to approximately 80-90% confluency.[9] Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. Add a chemoattractant (e.g., LPA or medium with 10% FBS) to the lower chamber.[9][10]
-
Treatment and Seeding: In the upper chamber of the inserts, add 100 µL of the cell suspension containing the desired concentration of this compound or another inhibitor.[9]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for migration to occur (typically 4-24 hours).[9]
-
Quantification: Remove non-migrated cells from the top surface of the membrane with a cotton swab.[9] Fix and stain the migrated cells on the bottom surface with a dye such as crystal violet.[11] Count the stained cells in several microscopic fields to determine the average number of migrated cells.
Wound Healing Assay (Scratch Assay)
This widely used method assesses collective cell migration by measuring the closure of an artificial gap created in a confluent cell monolayer.[12]
-
Cell Seeding: Plate cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[13][14]
-
Wound Creation: Once cells are fully confluent, use a sterile p200 pipette tip to create a straight "scratch" or wound down the center of the monolayer.[11][13]
-
Treatment: Gently wash the wells with medium to remove detached cells, then add fresh medium containing the test inhibitor (e.g., this compound) or vehicle control.[11]
-
Imaging: Immediately capture an initial image (T=0) of the wound. Place the plate in a live-cell imaging system or a standard incubator and acquire images of the same wound area at regular intervals (e.g., every 6, 12, or 24 hours).[13]
-
Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (like ImageJ). Calculate the rate of wound closure as the percentage of the remaining open area compared to the initial wound area.
Signaling Pathways and Experimental Workflow
ATX-LPA Signaling Pathway in Cell Migration
This compound targets Autotaxin, the enzyme that generates LPA. LPA then binds to LPARs, activating multiple downstream pathways involving key migration regulators like Rho, Rac, and PI3K, which converge to remodel the actin cytoskeleton and drive cell migration.[15][16]
Caption: The ATX-LPA signaling axis targeted by this compound.
General Experimental Workflow for Inhibitor Benchmarking
The process for evaluating an anti-migratory compound involves several key stages, from initial cell culture to final data analysis, ensuring robust and reproducible results.
Caption: A typical workflow for benchmarking anti-migratory compounds.
Conclusion
The compiled data and pathway analysis demonstrate that this compound is a highly potent inhibitor of cell migration, acting upstream of several critical signaling cascades by blocking the production of the key ligand, LPA. Its efficacy, particularly at low nanomolar concentrations, positions it as a superior alternative to many inhibitors that target downstream effectors, which can be less specific and require higher concentrations. The detailed protocols provided herein offer a standardized framework for researchers to validate these findings and further explore the therapeutic potential of this compound in oncology and other diseases characterized by aberrant cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recently reported cell migration inhibitors: Opportunities and challenges for antimetastatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. Scratch Wound Healing Assay [bio-protocol.org]
- 12. Wound healing assay - Wikipedia [en.wikipedia.org]
- 13. clyte.tech [clyte.tech]
- 14. Scratch Wound Healing Assay [en.bio-protocol.org]
- 15. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling pathways that control cell migration: models and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PF-8380: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of PF-8380, a potent autotaxin inhibitor, ensuring the protection of personnel and compliance with regulations.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines a comprehensive disposal plan based on general best practices for hazardous chemical waste management in a research setting. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the official product SDS for specific guidance.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any potent research chemical, must be approached with meticulous care. The following steps provide a general framework for its safe disposal:
-
Waste Identification and Classification : this compound is a solid organic compound.[1] Based on available information, it is classified as a combustible solid (Storage Class 11).[1] All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, should be treated as hazardous chemical waste.
-
Waste Segregation : Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts. Store this compound waste in a designated, clearly labeled hazardous waste container.
-
Container Selection and Labeling :
-
Use a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Waste Accumulation and Storage :
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general lab traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal of Contaminated Materials :
-
Solid Waste : Gloves, absorbent paper, and other solid materials contaminated with this compound should be collected in a designated, sealed plastic bag and placed in the solid hazardous waste container.
-
Sharps : Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers : Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's procedures for empty chemical containers, which may involve defacing the label before disposal.[2][3]
-
-
Requesting Waste Pickup : Once the hazardous waste container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department to arrange for collection and final disposal by a licensed hazardous waste contractor.
Key Chemical and Safety Data for this compound
For quick reference, the following table summarizes essential information about this compound.
| Property | Value | Reference |
| Chemical Name | 3,5-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate | [4] |
| CAS Number | 1144035-53-9 | [1] |
| Molecular Formula | C22H21Cl2N3O5 | [1][5] |
| Molecular Weight | 478.33 g/mol | [1][5] |
| Physical Form | Solid powder | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
| Solubility | Soluble in DMSO | [4] |
| Primary Hazard | Potent Autotaxin Inhibitor | [4][5][6] |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound and similar research chemicals.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. Autotaxin Inhibitor III, this compound The Autotaxin Inhibitor III, this compound, also referenced under CAS 1144035-53-9, controls the biological activity of Autotaxin. This small molecule/inhibitor is primarily used for Membrane applications. | 1144035-53-9 [sigmaaldrich.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling PF-8380
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PF-8380. The following procedural steps and recommendations are designed to ensure the safe handling, use, and disposal of this potent autotaxin inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Purpose | Standard |
| Primary Containment | Chemical Fume Hood or Class II Biosafety Cabinet | To prevent inhalation of the powdered form and contain any spills. | General laboratory safety guidelines |
| Hand Protection | Nitrile Gloves | To protect against skin contact. Double-gloving is recommended when handling potent compounds. | ASTM D6978 (for chemotherapy drugs, a good practice for potent compounds)[1] |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | To protect eyes from splashes or airborne particles.[2] | General laboratory safety guidelines |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[2] | General laboratory safety guidelines |
| Respiratory Protection | N95 Respirator | Recommended when handling the powder outside of a primary containment device to prevent inhalation. | NIOSH recommendations[1] |
Operational Plan: Safe Handling of this compound
The following step-by-step guide outlines the safe handling procedures for this compound from receipt to use in experiments.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and dark place. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.[3] The compound is shipped under ambient temperature as a non-hazardous chemical.[3]
2.2. Preparation of Stock Solutions
-
Location: All handling of the powdered form of this compound should be conducted in a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation risk.
-
Weighing: Use a dedicated and calibrated analytical balance within the containment device.
-
Dissolving: this compound is soluble in DMSO.[3][4][5][6] Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. For in vivo experiments, further dilutions can be made in appropriate vehicles like a mixture of DMSO, PEG300, Tween-80, and saline.[7]
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
2.3. Use in Experiments
-
Dilutions: When making further dilutions from the stock solution, continue to work in a containment device.
-
Cell-Based Assays: For in vitro studies, add the diluted this compound to your cell culture medium to the desired final concentration.[4][5]
-
Animal Studies: For in vivo experiments, administer the prepared formulation to animals using the appropriate route (e.g., oral gavage).[4][8][9]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Unused this compound powder and concentrated stock solutions should be disposed of as hazardous chemical waste.
-
Collect all this compound waste in a clearly labeled, sealed, and appropriate waste container.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, bench paper) should be collected in a designated hazardous waste bag.
-
Non-disposable items (e.g., glassware, spatulas) should be decontaminated by soaking in a suitable solvent (e.g., ethanol) to remove any residual compound before washing. The solvent used for decontamination should also be disposed of as hazardous chemical waste.
-
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 478.33 g/mol | [4][5][6] |
| IC50 (Autotaxin) | 2.8 nM (isolated enzyme) | [3][4][5][6][8] |
| IC50 (Human Whole Blood) | 101 nM | [3][4][5][6][8] |
| Solubility in DMSO | ≥ 95 mg/mL | [4][5] |
| Storage Temperature | -20°C (long-term), 0-4°C (short-term) | [3] |
Experimental Protocol: Wound Healing/Scratch Assay
This protocol is adapted from a study investigating the effect of this compound on glioblastoma cell migration.[10]
Objective: To assess the effect of this compound on the migration of cancer cells in vitro.
Materials:
-
GL261 or U87-MG glioblastoma cells
-
6-well plates
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
200 µL pipette tips
-
70% ethanol
-
1% methylene blue stain
Procedure:
-
Cell Seeding: Plate GL261 or U87-MG cells in 6-well plates and grow until they reach approximately 70% confluence.
-
Scratch Creation: Create a "scratch" or cell-free area in the confluent monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells and debris.
-
Treatment: Treat the cells with 1 µM this compound or an equivalent concentration of DMSO (vehicle control) for 45 minutes.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 20-24 hours to allow for cell migration.
-
Fixation and Staining:
-
Fix the cells with 70% ethanol.
-
Stain the cells with 1% methylene blue.
-
-
Analysis:
-
Image the scratch area using a microscope.
-
Quantify cell migration by counting the number of cells that have moved into the scratched area in multiple random fields.
-
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Autotaxin Inhibition with this compound Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
